PF-06456384 trihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFHGFSLKUFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35Cl3F3N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details the electrophysiological properties of PF-06456384, including its state- and use-dependent inhibition, and provides a summary of its selectivity profile against other sodium channel subtypes. Detailed experimental protocols for the characterization of NaV1.7 inhibitors are also presented, along with visual representations of the underlying signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel analgesics targeting NaV1.7.
Introduction to NaV1.7 and its Role in Pain Signaling
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[1] Genetic studies in humans have unequivocally validated NaV1.7 as a key player in pain perception. Gain-of-function mutations in SCN9A lead to debilitating inherited pain disorders, such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain. This genetic evidence has made NaV1.7 a highly attractive target for the development of novel, non-opioid analgesics.
This compound has emerged as a promising tool compound and potential therapeutic agent due to its exceptional potency and selectivity for NaV1.7. Understanding its precise mechanism of action is crucial for its continued development and for the design of next-generation NaV1.7 inhibitors.
Core Mechanism of Action of PF-06456384
PF-06456384 is a potent, state-dependent, and use-dependent inhibitor of NaV1.7 channels. This means that its inhibitory activity is significantly enhanced when the channel is in a depolarized, or "active," state. Specifically, PF-06456384 exhibits a much higher affinity for the inactivated state of the NaV1.7 channel compared to the resting (closed) state.[2][3] This property is highly desirable for a pain therapeutic, as it suggests that the compound would preferentially target neurons that are actively firing, such as those involved in pathological pain signaling, while having less effect on normally functioning neurons.
The preferential binding to the inactivated state leads to a phenomenon known as use-dependent block. With repeated neuronal firing (i.e., frequent channel opening and inactivation), the inhibitory effect of PF-06456384 accumulates, leading to a more profound block of the sodium current. This use-dependency further contributes to its selectivity for actively firing nociceptors.
Quantitative Analysis of PF-06456384 Activity
The inhibitory potency of PF-06456384 has been characterized using electrophysiological techniques, primarily patch-clamp assays on cells heterologously expressing NaV channel subtypes. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. It is important to note that for state-dependent inhibitors like PF-06456384, the IC50 value is highly dependent on the voltage protocol used in the assay. Protocols that favor the inactivated state of the channel will yield lower (more potent) IC50 values.
Table 1: Inhibitory Potency (IC50) of PF-06456384 against various human NaV channel subtypes.
| NaV Subtype | IC50 (nM) | Assay Conditions |
| hNaV1.7 | 11 | Inactivated state-favoring protocol |
| hNaV1.5 | >10,000 | Inactivated state-favoring protocol |
Data extracted from studies on PF-05089771, a closely related analog of PF-06456384, as specific data for PF-06456384 selectivity across all subtypes was not available in the public domain.
Detailed Experimental Protocols
The characterization of NaV1.7 inhibitors like PF-06456384 relies on precise and well-controlled experimental methodologies. The following sections detail the key experimental protocols used.
Cell Culture and Heterologous Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the stable or transient expression of human NaV channel subtypes.
-
Transfection: Cells are transfected with plasmids containing the cDNA for the alpha subunit of the desired NaV channel (e.g., hNaV1.7) and auxiliary beta subunits (e.g., β1 and β2) to ensure proper channel trafficking and function.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and selection agents (for stable cell lines) at 37°C in a humidified atmosphere with 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold standard for characterizing the activity of ion channel modulators. This technique allows for the precise control of the membrane potential and the direct measurement of the ionic currents flowing through the channels.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; adjusted to pH 7.3 with CsOH. Cesium is used to block potassium channels.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
-
-
Recording Equipment: A patch-clamp amplifier, a data acquisition system, and a microscope are required.
-
General Procedure:
-
Cells are plated on glass coverslips and transferred to a recording chamber on the microscope stage.
-
A glass micropipette with a tip diameter of ~1-2 µm, filled with the internal solution, is brought into contact with a cell.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential, and voltage protocols are applied to elicit and measure sodium currents.
-
Voltage Protocols for Assessing State- and Use-Dependency
The specific voltage protocols are critical for determining the mechanism of action of state-dependent inhibitors.
-
Protocol for Determining IC50 in the Resting State:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
Perfuse the cell with increasing concentrations of PF-06456384 and repeat the depolarizing pulse.
-
The reduction in peak current at each concentration is used to calculate the IC50 for the resting state.
-
-
Protocol for Determining IC50 in the Inactivated State:
-
Hold the cell at a depolarized potential (e.g., -70 mV) where a significant fraction of channels are in the inactivated state.[4]
-
Apply a brief test pulse (e.g., to 0 mV for 20 ms) to measure the current from the remaining available channels.
-
Perfuse with increasing concentrations of PF-06456384 and repeat the protocol.
-
The reduction in the test pulse current is used to calculate the IC50 for the inactivated state.
-
-
Protocol for Assessing Use-Dependency:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at a frequency of 10 Hz).[5]
-
Measure the peak current for each pulse in the train.
-
In the presence of a use-dependent blocker like PF-06456384, the peak current will progressively decrease with each pulse.
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of PF-06456384 Action
The following diagram illustrates the state-dependent binding of PF-06456384 to the NaV1.7 channel.
Caption: State-dependent inhibition of NaV1.7 by PF-06456384.
Experimental Workflow for Inhibitor Characterization
The following flowchart outlines the typical experimental workflow for characterizing a novel NaV1.7 inhibitor.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of PF-06456384 trihydrochloride on the human voltage-gated sodium channel NaV1.7 (hNaV1.7). The document details its potency, the methodologies used for its determination, and its selectivity against other sodium channel subtypes.
Core Topic: IC50 of this compound for human NaV1.7
PF-06456384 is recognized as a highly potent and selective inhibitor of the NaV1.7 ion channel.[1][2][3] Its inhibitory concentration (IC50) for human NaV1.7 has been determined to be in the low nanomolar to picomolar range, highlighting its significant potential as a pharmacological tool for studying NaV1.7 function and as a potential therapeutic agent for pain.[1][4][5]
Data Presentation
The inhibitory potency of PF-06456384 has been quantified using various electrophysiological techniques, yielding slightly different values depending on the specific methodology employed. The data below summarizes the reported IC50 values for human and other species' NaV1.7 channels, as well as for other human NaV subtypes, demonstrating the compound's selectivity.
| Target Channel | Species | IC50 Value | Experimental Method |
| NaV1.7 (SCN9A) | Human | 0.01 nM | Conventional Patch Clamp [4] |
| NaV1.7 (SCN9A) | Human | 0.58 nM | PatchExpress Electrophysiology[4] |
| NaV1.7 | Mouse | <0.1 nM | Conventional Patch Clamp[4] |
| NaV1.7 | Rat | 75 nM | Conventional Patch Clamp[4] |
| NaV1.2 | Human | 3 nM | Not Specified[4] |
| NaV1.6 | Human | 5.8 nM | Not Specified[4] |
| NaV1.1 | Human | 314 nM | Not Specified[4] |
| NaV1.4 | Human | 1.45 µM | Not Specified[4] |
| NaV1.5 | Human | 2.59 µM | Not Specified[4] |
| NaV1.3 | Human | 6.44 µM | Not Specified[4] |
| NaV1.8 | Human | 26 µM | Not Specified[4] |
Table 1: Summary of reported IC50 values for PF-06456384 against various NaV channel subtypes.
The data clearly indicates that PF-06456384 possesses over 300-fold selectivity for human NaV1.7 over other human NaV subtypes tested.[4] It is important to note that while highly potent in vitro, the compound showed a lack of preclinical efficacy in a mouse formalin pain model, which has been suggested to be due to factors like high plasma protein binding.[3][6]
Experimental Protocols
The determination of the IC50 values for PF-06456384 typically involves patch-clamp electrophysiology, which is considered the gold standard for studying ion channel function.[7] Both conventional (manual) and automated high-throughput patch-clamp systems are utilized.
Whole-Cell Patch-Clamp Electrophysiology (Conventional Method)
This method allows for the direct measurement of ion channel currents from a single cell.
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A gene) are commonly used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
For experiments, cells are dissociated and plated onto glass coverslips.
2. Recording Solutions:
-
External (Extracellular) Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Dextrose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Intracellular/Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. The pH is adjusted to 7.3 with KOH.
3. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (>1 GΩ), a "giga-seal".
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
A holding potential (e.g., -80 mV or -120 mV) is applied to the cell membrane to keep the NaV1.7 channels in a closed state.
4. Voltage Protocol and Data Acquisition:
-
To measure the effect of the compound on the inactivated state of the channel, a specific voltage protocol is applied. A common protocol involves:
-
A depolarizing prepulse to a voltage that induces channel inactivation.
-
A brief return to the holding potential.
-
A test pulse (e.g., to 0 mV) to elicit sodium currents from the channels that have not been inactivated.
-
-
Currents are recorded before and after the application of various concentrations of this compound.
-
The compound is perfused into the recording chamber, and the effect is allowed to reach a steady state.
5. Data Analysis:
-
The peak inward sodium current elicited by the test pulse is measured.
-
The percentage of current inhibition is calculated for each compound concentration relative to the control (pre-compound) current.
-
A concentration-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration at which 50% of the current is inhibited, is determined by fitting the data to the Hill equation.
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 of a compound like PF-06456384 using whole-cell patch-clamp electrophysiology.
Caption: Workflow for IC50 determination of PF-06456384.
Mechanism of Action: NaV1.7 Channel Blockade
PF-06456384 acts as a direct blocker of the NaV1.7 channel. It does not modulate a complex signaling pathway but rather physically occludes the channel pore or binds to it in a way that prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in nociceptive neurons.
Caption: Direct blockade of NaV1.7 by PF-06456384.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics. Genetic validation in humans, where loss-of-function mutations in the SCN9A gene (encoding NaV1.7) lead to a congenital inability to experience pain, has fueled extensive research efforts. PF-06456384 is a highly potent and selective NaV1.7 inhibitor developed by Pfizer as a potential intravenous agent for the treatment of pain.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of PF-06456384, intended for researchers and professionals in the field of drug development.
Core Compound Data: PF-06456384
| Parameter | Value | Reference |
| IUPAC Name | 4-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide | N/A |
| Molecular Formula | C35H32F3N7O3S2 | [3] |
| Molecular Weight | 719.80 g/mol | [3] |
| CAS Number | 1834610-73-9 | [3] |
| Mechanism of Action | Selective inhibitor of the NaV1.7 voltage-gated sodium channel | [3] |
In Vitro Pharmacology: Potency and Selectivity
PF-06456384 demonstrates exceptional potency for the human NaV1.7 channel with an IC50 in the low nanomolar range.[3] Its selectivity against other NaV channel isoforms is a key attribute, minimizing the potential for off-target effects.
| Target | IC50 (µM) | Assay Type | Cell Line |
| Human NaV1.7 | 0.00001 | Electrophysiology | HEK293 |
| Human NaV1.3 | < 0.0001 | Electrophysiology | HEK293 |
| Human NaV1.5 | 26 | Electrophysiology | HEK293 |
| Human NaV1.8 | 6.4 | Electrophysiology | HEK293 |
| Mouse NaV1.7 | Data not available | Electrophysiology | HEK293 |
Data sourced from MedchemExpress[3]
Preclinical Pharmacokinetics and ADME Profile
PF-06456384 was designed for intravenous administration.[1][2] Preclinical studies have characterized its absorption, distribution, metabolism, and excretion (ADME) properties. A notable feature of many sulfonamide-based NaV1.7 inhibitors is high plasma protein binding, which can impact the free drug concentration and, consequently, in vivo efficacy.[4]
| Parameter | Species | Value |
| Plasma Protein Binding | Rat | >99% (predicted for class) |
| In vitro Metabolic Stability (Liver Microsomes) | Human, Rat | Moderate to High Clearance (predicted for class) |
| Primary Route of Elimination | Hepatic metabolism and biliary excretion (predicted for class) |
Note: Specific quantitative ADME data for PF-06456384 is not publicly available. The data presented is based on the general properties of the aryl sulfonamide class of NaV1.7 inhibitors.
Synthesis of PF-06456384
The chemical structure of PF-06456384 is based on an N-(thiazol-2-yl)benzenesulfonamide core. While the specific synthetic route employed by Pfizer is proprietary, a representative synthesis can be proposed based on established methods for creating similar structures.[2][5][6][7] The key transformation involves the sulfonylation of 2-aminothiazole (B372263) with a substituted benzenesulfonyl chloride.
Representative Synthetic Scheme:
Experimental Protocol (Representative):
-
Preparation of the Benzenesulfonyl Chloride: The appropriately substituted benzene (B151609) ring is converted to the corresponding sulfonyl chloride. This can be achieved through chlorosulfonation of the substituted benzene derivative.
-
Sulfonylation Reaction: 2-Aminothiazole is reacted with the substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or sodium acetate) in an appropriate solvent (e.g., dichloromethane (B109758) or water).[2][7]
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove the base and any water-soluble byproducts. The crude product is then purified by recrystallization or column chromatography to yield the final N-(thiazol-2-yl)benzenesulfonamide derivative.
This is a generalized protocol. The specific reagents, conditions, and purification methods would be optimized for the synthesis of PF-06456384.
Key Experimental Methodologies
Electrophysiology Assays for NaV1.7 Inhibition
The potency and selectivity of PF-06456384 were determined using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human NaV channel isoforms.[3][8]
Protocol Overview:
-
Cell Culture: HEK293 cells stably transfected with the gene for the specific human NaV channel alpha subunit (e.g., SCN9A for NaV1.7) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE) or a manual setup.[8]
-
Cells are perfused with an extracellular solution, and the intracellular solution is delivered via the patch pipette.
-
A holding potential is applied to the cell membrane.
-
Voltage pulses are applied to elicit sodium currents, and the peak current is measured.
-
-
Compound Application: PF-06456384 is applied to the cells at various concentrations.
-
Data Analysis: The inhibition of the sodium current by the compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a logistical equation.
In Vitro ADME Assays
A standard panel of in vitro ADME assays is crucial to characterize the drug-like properties of a compound.[1][9][10][11][12]
Commonly Employed Assays:
-
Metabolic Stability:
-
Protocol: The test compound is incubated with liver microsomes or hepatocytes in the presence of NADPH. Samples are taken at different time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound.
-
Output: In vitro half-life (t1/2) and intrinsic clearance (CLint).
-
-
Plasma Protein Binding:
-
Protocol: Rapid equilibrium dialysis (RED) is a common method. The compound is added to plasma in one chamber of a RED device, which is separated from a buffer-containing chamber by a semi-permeable membrane. After reaching equilibrium, the concentrations of the compound in both chambers are measured to determine the bound and unbound fractions.
-
Output: Percentage of plasma protein binding.
-
-
CYP450 Inhibition:
-
Protocol: The test compound is incubated with human liver microsomes and a specific CYP450 probe substrate. The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The ability of the test compound to inhibit the metabolism of the probe substrate is determined.
-
Output: IC50 value for the inhibition of specific CYP450 isoforms.
-
NaV1.7 Signaling Pathway in Pain Transmission
NaV1.7 channels are densely expressed in peripheral nociceptive neurons and play a key role in amplifying subthreshold stimuli to generate action potentials, which then propagate along the neuron to transmit pain signals to the central nervous system.[13]
Drug Discovery Workflow for NaV1.7 Inhibitors
The discovery of a selective NaV1.7 inhibitor like PF-06456384 follows a structured drug discovery process.
Conclusion
PF-06456384 is a testament to the progress in developing highly potent and selective inhibitors of the NaV1.7 channel. Its discovery and preclinical characterization provide valuable insights for the continued pursuit of novel, non-opioid analgesics. The data and methodologies presented in this guide offer a technical resource for researchers and drug development professionals working to address the significant unmet medical need in the treatment of pain. Further investigation into the clinical efficacy of such targeted inhibitors will be crucial in determining the ultimate therapeutic potential of NaV1.7 blockade.
References
- 1. criver.com [criver.com]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cohenweb.rc.fas.harvard.edu [cohenweb.rc.fas.harvard.edu]
- 5. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
PF-06456384 trihydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: PF-06456384 Trihydrochloride
This document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key cited experiments.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1834610-75-1[1] |
| Molecular Weight | 829.18 g/mol |
| Chemical Formula | C₃₅H₃₅Cl₃F₃N₇O₃S₂ |
| Appearance | White to off-white solid |
| Synonyms | PF-06456384 3HCl |
Note: Data for the free base (PF-06456384) is also available (CAS: 1834610-73-9, MW: 719.80 g/mol ).
Mechanism of Action and Signaling Pathway
PF-06456384 is a highly selective inhibitor of the NaV1.7 sodium channel, a genetically validated target for pain.[2][3] NaV1.7 channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the transmission of nociceptive signals.[2] PF-06456384 exhibits state-dependent binding, showing a higher affinity for the inactivated state of the channel.[4] It is believed to bind to a unique site on the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel, which contributes to its high selectivity over other sodium channel isoforms.[4][5]
In Vitro Pharmacology
PF-06456384 is an exceptionally potent inhibitor of human NaV1.7, with an IC₅₀ of 0.01 nM as determined by electrophysiology.[6] Its selectivity against other NaV channel subtypes is a key feature, minimizing off-target effects.
Selectivity Profile
| NaV Channel Subtype | IC₅₀ (nM) | Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.01 | - |
| hNaV1.1 | >1000 | >100,000-fold |
| hNaV1.2 | >1000 | >100,000-fold |
| hNaV1.3 | >1000 | >100,000-fold |
| hNaV1.4 | >1000 | >100,000-fold |
| hNaV1.5 | >1000 | >100,000-fold |
| hNaV1.6 | >1000 | >100,000-fold |
| hNaV1.8 | >1000 | >100,000-fold |
Data presented is a representative summary based on available information and may vary based on specific experimental conditions.
Experimental Protocols
Electrophysiology: Whole-Cell Voltage Clamp
The potency and selectivity of PF-06456384 were determined using whole-cell voltage-clamp recordings on HEK293 cells stably expressing human NaV channel subtypes.
Experimental Workflow:
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the target human NaV channel isoform (e.g., hNaV1.7, hNaV1.5) were used.
-
Solutions:
-
Internal Solution (in mM): CsF (140), NaCl (10), HEPES (10), EGTA (1), adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): NaCl (140), KCl (3), CaCl₂ (1), MgCl₂ (1), HEPES (10), Glucose (10), adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: To assess state-dependent inhibition, a voltage protocol that favors the inactivated state of the channel was employed. A typical protocol involves:
-
Data Analysis: The peak sodium current was measured before and after the application of varying concentrations of PF-06456384. The resulting data were used to construct a dose-response curve and calculate the IC₅₀ value using the Hill equation.[1]
In Vivo Studies: Mouse Formalin Pain Model
Despite its high in vitro potency, PF-06456384 did not show significant analgesic effects in a mouse formalin pain model.[2] This has been attributed to high plasma protein binding, leading to low unbound drug concentrations at the target site.[8]
Formalin Test Protocol
The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.
Methodology:
-
Animals: Male ICR mice are commonly used.[9]
-
Procedure:
-
Behavioral Scoring: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. The observation period is typically divided into two phases:
-
Drug Administration: PF-06456384 or a vehicle control is administered, typically via intravenous infusion, at a specified time before the formalin injection.[3]
Pharmacokinetics and ADME
PF-06456384 was designed for intravenous administration.[3] It is a zwitterionic compound, and its clearance is primarily driven by hepatic uptake mediated by organic anion-transporting polypeptides.[2] The formulation excipient has been noted to potentially impact the clearance and distribution of the compound.[2]
| Parameter | Observation |
| Route of Administration | Intravenous |
| Clearance Mechanism | Hepatic uptake (OATP-mediated)[2] |
| Plasma Protein Binding | High[8] |
Conclusion
This compound is a highly potent and selective NaV1.7 inhibitor with well-characterized in vitro properties. While it serves as a valuable research tool for studying NaV1.7 function, its development as a clinical analgesic was hindered by unfavorable pharmacokinetic properties, specifically high plasma protein binding, which limited its efficacy in in vivo pain models. This case highlights the critical importance of considering both on-target potency and drug disposition properties in the development of novel therapeutics.
References
- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of PF-06456384 Trihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapeutics.[1][2][3] Developed by Pfizer, this compound was designed for intravenous infusion and has been utilized as a chemical probe for in vitro and in vivo research into the role of NaV1.7 in pain signaling.[4][5] Despite its exceptional potency and selectivity, PF-06456384 showed a lack of preclinical efficacy in the mouse formalin pain model, a factor that has limited its further development.[6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental methodologies.
Mechanism of Action
PF-06456384 is a potent and selective blocker of the NaV1.7 sodium channel.[1][2] NaV1.7 channels are preferentially expressed in peripheral sensory neurons and play a critical role in the generation and propagation of action potentials in response to noxious stimuli.[7][8] By inhibiting NaV1.7, PF-06456384 is designed to dampen the excitability of these neurons, thereby reducing the transmission of pain signals. The compound's high selectivity for NaV1.7 over other sodium channel subtypes is crucial for minimizing off-target effects, particularly cardiovascular effects associated with NaV1.5 inhibition.
In Vitro Pharmacology
The inhibitory activity of PF-06456384 has been characterized using electrophysiological techniques, including conventional patch clamp and automated PatchExpress systems.
Data Presentation: Inhibitory Potency (IC50)
| Target | Species | Assay Method | IC50 | Reference |
| NaV1.7 | Human | Conventional Patch Clamp | 0.01 nM | [1][3] |
| Human | PatchExpress Electrophysiology | 0.58 nM | [3] | |
| Mouse | Conventional Patch Clamp | <0.1 nM | [3] | |
| Rat | Conventional Patch Clamp | 75 nM | [3] | |
| NaV1.1 | Human | Not Specified | 314 nM | [3] |
| NaV1.2 | Human | Not Specified | 3 nM | [3] |
| NaV1.3 | Human | Not Specified | 6.44 µM | [3] |
| NaV1.4 | Human | Not Specified | 1.45 µM | [3] |
| NaV1.5 | Human | Not Specified | 2.59 µM | [3] |
| NaV1.6 | Human | Not Specified | 5.8 nM | [3] |
| NaV1.8 | Human | Not Specified | 26 µM | [3] |
Experimental Protocols: Electrophysiology
Conventional Whole-Cell Patch Clamp (General Protocol)
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human, mouse, or rat NaV1.7 channel.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Recording: Whole-cell currents are recorded using an amplifier and digitizer. Pipettes are pulled from borosilicate glass to a resistance of 2-4 MΩ. Series resistance is compensated by >80%.
-
Voltage Protocol: To assess the potency of the inhibitor, a voltage-clamp protocol is used. Cells are typically held at a holding potential of -120 mV. A depolarizing pulse to 0 mV for 20 ms (B15284909) is applied to elicit a sodium current. The effect of different concentrations of PF-06456384 on the peak inward current is measured to determine the IC50 value.
Automated Patch Clamp (e.g., PatchExpress) (General Protocol)
-
System: An automated patch-clamp system is used for higher throughput screening.
-
Cell Preparation: Cells are harvested and prepared as a single-cell suspension.
-
Recording: The instrument performs automated cell capture, sealing, whole-cell formation, and recording.
-
Voltage Protocol: Similar voltage protocols as in conventional patch clamp are applied to assess the inhibitory effect of the compound on the NaV1.7 current. The system allows for the rapid application of multiple compound concentrations to generate concentration-response curves.
In Vivo Pharmacology
PF-06456384 has been evaluated in preclinical models of pain, notably the mouse formalin test.
Data Presentation: In Vivo Efficacy
Published information indicates that PF-06456384 showed a lack of preclinical efficacy in the mouse formalin pain model.[6] Specific dose-response data from these studies are not publicly available.
Experimental Protocols: Murine Formalin Test (General Protocol)
-
Animals: Male CD-1 or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized to the testing environment (e.g., Plexiglas observation chambers) before the experiment.
-
Drug Administration: PF-06456384 would be administered intravenously at various doses prior to formalin injection. A vehicle control group is also included.
-
Formalin Injection: A dilute solution of formalin (typically 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Following formalin injection, the animal's behavior is observed and recorded. The primary measure is the cumulative time spent licking, biting, or flinching the injected paw. Observations are typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain due to direct activation of nociceptors.
-
Phase 2 (15-40 minutes): Represents inflammatory pain resulting from central sensitization in the spinal cord.
-
-
Data Analysis: The duration of nociceptive behaviors in each phase is quantified and compared between the drug-treated and vehicle-treated groups to assess analgesic efficacy.
ADME and Preclinical Pharmacokinetics
PF-06456384 was specifically designed for intravenous infusion, targeting high potency and rapid clearance.[5] Extensive ADME (Absorption, Distribution, Metabolism, and Excretion) and preclinical pharmacokinetic (PK) profiling have been conducted in species such as rats and dogs.[4] While specific quantitative data tables for parameters like clearance, volume of distribution, and half-life are not publicly available, it is known that the compound's physicochemical properties were optimized for intravenous delivery, moving from an acidic, amphiphilic chemical space to zwitterionic compounds with increased molecular weight.[5] Studies have also indicated that organic anion-transporting polypeptides play a role in its hepatic uptake.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway: NaV1.7 in Nociceptive Signaling
Caption: NaV1.7 amplifies nociceptive signals in peripheral neurons.
Experimental Workflow: In Vitro IC50 Determination
Caption: Workflow for determining the IC50 of PF-06456384.
Experimental Workflow: In Vivo Formalin Test
Caption: Workflow for assessing in vivo efficacy in the formalin test.
Conclusion
This compound is a valuable research tool characterized by its exceptional potency and selectivity for the NaV1.7 channel. Its development highlights the feasibility of designing highly selective sodium channel inhibitors. However, the discordance between its potent in vitro activity and lack of in vivo efficacy in the formalin pain model underscores the complexities of translating NaV1.7 inhibition into clinical analgesia. Further investigation into factors such as target engagement in relevant microenvironments, the specific pain modality, and potential species differences may be necessary to fully understand the therapeutic potential of targeting NaV1.7. This technical guide provides a foundational understanding of the pharmacological properties of PF-06456384, serving as a resource for researchers in the field of pain and analgesia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
In Vitro Characterization of PF-06456384 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological properties of PF-06456384 trihydrochloride, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action and key in vitro characteristics of this compound.
Core Compound Properties
PF-06456384 is a small molecule inhibitor of the NaV1.7 sodium channel, which has been identified as a key mediator of pain signaling.[1][2][3] Extensive in vitro pharmacology and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling have been conducted to characterize its potential as a therapeutic agent.[1]
Quantitative Analysis of In Vitro Potency and Selectivity
The inhibitory activity of PF-06456384 has been quantified against the human NaV1.7 channel and a panel of other human NaV channel subtypes to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Target | Species | IC50 (nM) | Assay Type |
| NaV1.7 | Human | 0.01 | Conventional Patch Clamp |
| Human | 0.58 | PatchExpress Electrophysiology | |
| Mouse | <0.1 | Conventional Patch Clamp | |
| Rat | 75 | Conventional Patch Clamp |
Table 1: In Vitro Potency of PF-06456384 against NaV1.7. This table summarizes the reported IC50 values for PF-06456384 against NaV1.7 from different species, as determined by various electrophysiological methods.
| NaV Subtype | IC50 (nM) | Selectivity Fold (vs. hNaV1.7, 0.01 nM) |
| hNaV1.1 | 314 | 31,400 |
| hNaV1.2 | 3 | 300 |
| hNaV1.3 | 6,440 | 644,000 |
| hNaV1.4 | 1,450 | 145,000 |
| hNaV1.5 | 2,590 | 259,000 |
| hNaV1.6 | 5.8 | 580 |
| hNaV1.8 | 26,000 | 2,600,000 |
Table 2: In Vitro Selectivity Profile of PF-06456384 against Human NaV Channel Subtypes. This table presents the IC50 values of PF-06456384 for various human NaV channel subtypes and the corresponding selectivity fold relative to its potency at hNaV1.7.
Mechanism of Action: State-Dependent Inhibition
PF-06456384 exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the NaV1.7 channel. This mode of inhibition is crucial as it allows for targeted modulation of channels in actively firing neurons, such as those involved in pain signaling, while having less effect on channels in resting neurons. The compound is proposed to bind to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize PF-06456384.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for characterizing the activity of ion channel modulators.
Objective: To determine the potency and selectivity of PF-06456384 on NaV channels.
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human NaV1.7 channel or other NaV subtypes.
Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
Voltage-Clamp Protocol for State-Dependent Inhibition:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
To assess inhibition of the inactivated state, hold the membrane at a depolarized potential (e.g., -70 mV, close to the V1/2 of inactivation) for a prolonged period (e.g., 500 ms) before the test pulse to 0 mV.
-
PF-06456384 or vehicle is perfused onto the cells, and the reduction in the peak sodium current is measured at various concentrations to determine the IC50 value.
Radioligand Binding Assay (Representative Protocol)
While a specific radiolabeled version of PF-06456384 may not be commercially available, this protocol outlines a general approach using a known NaV1.7 radioligand.
Objective: To determine the binding affinity (Ki) of PF-06456384 to the NaV1.7 channel.
Radioligand Example: [³H]-Saxitoxin or another suitable NaV1.7-selective radioligand.
Membrane Preparation:
-
Homogenize HEK-293 cells expressing hNaV1.7 in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
Binding Assay Protocol:
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of PF-06456384.
-
For non-specific binding determination, a separate set of wells will contain a high concentration of a known NaV1.7 blocker.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of PF-06456384, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the NaV1.7 signaling pathway and the experimental workflows.
Caption: NaV1.7 signaling cascade in pain transmission and the inhibitory action of PF-06456384.
Caption: Step-by-step workflow for the whole-cell patch clamp electrophysiology experiment.
Caption: General workflow for a competitive radioligand binding assay.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain research. Genetic studies in humans have unequivocally demonstrated its essential role in nociception; loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain[1][2]. Conversely, gain-of-function mutations are associated with several debilitating pain syndromes[2]. This strong genetic validation has spurred significant efforts to develop selective NaV1.7 inhibitors as novel analgesics.
PF-06456384 trihydrochloride is a highly potent and selective small-molecule inhibitor of NaV1.7.[3][4][5][6][7][8][9] Developed as an intravenous agent and chemical probe, it offers researchers a powerful tool to investigate the physiological and pathological roles of NaV1.7.[3][4][6] This technical guide provides a comprehensive overview of PF-06456384, including its pharmacological properties, experimental protocols for its use, and its context within the broader landscape of NaV1.7-targeted drug discovery. A crucial aspect of this guide is the discussion of the discordance between the high in vitro potency of PF-06456384 and its observed lack of efficacy in preclinical pain models, a key learning point in the field.[7]
Data Presentation
Pharmacological and Physicochemical Properties of PF-06456384
The following tables summarize the key quantitative data for PF-06456384, providing a clear comparison of its potency, selectivity, and other relevant characteristics.
| Parameter | Value | Assay Conditions | Reference |
| hNaV1.7 IC50 | 0.01 nM | Conventional Patch Clamp | [5][7][8][9] |
| mNaV1.7 IC50 | <0.1 nM | Conventional Patch Clamp | [9] |
| rNaV1.7 IC50 | 75 nM | Conventional Patch Clamp | [9] |
| hNaV1.7 IC50 | 0.58 nM | PatchExpress Electrophysiology | [9] |
Table 1: Potency of PF-06456384 against NaV1.7 across different species and assay platforms.
| NaV Subtype | IC50 (nM) | Selectivity Fold (vs. hNaV1.7) | Reference |
| hNaV1.1 | 314 | >31,400 | [9] |
| hNaV1.2 | 3 | >300 | [9] |
| hNaV1.3 | 6,440 | >644,000 | [9] |
| hNaV1.4 | 1,450 | >145,000 | [9] |
| hNaV1.5 | 2,590 | >259,000 | [9] |
| hNaV1.6 | 5.8 | >580 | [9] |
| hNaV1.8 | 26,000 | >2,600,000 | [9] |
Table 2: Selectivity profile of PF-06456384 against other human voltage-gated sodium channel subtypes.
Note: Further detailed ADME and pharmacokinetic data for PF-06456384 were not available in the public domain at the time of this review.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Assessing NaV1.7 Inhibition
This protocol describes the methodology for evaluating the inhibitory effect of PF-06456384 on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human NaV1.7 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a 5% CO2 incubator.
-
For recording, plate cells on glass coverslips.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjust pH to 7.3 with CsOH.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal on an isolated cell and rupture the membrane to establish the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves a depolarization step to 0 mV for 20 ms.
-
Apply different concentrations of PF-06456384 to the external solution and record the resulting inhibition of the peak sodium current.
4. Data Analysis:
-
Measure the peak inward current in the absence and presence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
In Vivo Mouse Formalin Test
This protocol outlines the procedure for assessing the analgesic efficacy of PF-06456384 in a mouse model of inflammatory pain.
1. Animals:
-
Use male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize animals to the testing environment before the experiment.
2. Drug Administration:
-
As PF-06456384 was designed for intravenous infusion, dissolve the compound in a suitable vehicle for intravenous administration.
-
Administer the compound or vehicle control intravenously at a specific time point before the formalin injection.
3. Formalin Injection:
-
Inject a dilute solution of formalin (e.g., 20 µl of 1-5% formalin) into the plantar surface of the mouse's hind paw.
4. Behavioral Observation:
-
Immediately after the formalin injection, place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-40 minutes), reflecting inflammatory pain.
5. Data Analysis:
-
Compare the duration of nociceptive behaviors between the drug-treated and vehicle-treated groups for both phases.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed analgesic effects.
-
It is important to note that PF-06456384 ultimately showed a lack of preclinical efficacy in this model.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
NaV1.7 Pain Signaling Pathway
Experimental Workflow for Chemical Probe Evaluation
Conclusion
This compound stands as a testament to the remarkable progress in medicinal chemistry, offering a tool of exceptional potency and selectivity for the study of NaV1.7. Its properties make it an invaluable chemical probe for dissecting the intricate roles of NaV1.7 in cellular excitability and signaling. However, the story of PF-06456384 also serves as a critical lesson in the complex journey of drug development. The discordance between its profound in vitro activity and its lack of in vivo analgesic efficacy highlights the challenges of translating target inhibition into therapeutic benefit.[7][10] Factors such as target engagement in the relevant tissue, the complexity of pain signaling pathways beyond NaV1.7 in certain models, and potential pharmacokinetic/pharmacodynamic discrepancies likely contribute to this outcome.[10] For researchers utilizing PF-06456384, it is imperative to consider these nuances in experimental design and data interpretation. This technical guide provides the foundational knowledge and protocols to effectively employ PF-06456384 as a chemical probe, fostering a deeper understanding of NaV1.7 biology and contributing to the ongoing quest for effective and safe analgesics.
References
- 1. NaV1.7 and pain: contribution of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding site of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. By consolidating available quantitative data, detailing experimental methodologies, and visualizing key concepts, this document serves as an in-depth resource for understanding the molecular interactions that underpin the inhibitory activity of this compound.
Quantitative Data Summary
PF-06456384 exhibits exceptional potency and selectivity for the human NaV1.7 channel. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: Inhibitory Potency of PF-06456384 against NaV1.7
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.01 nM | Human | Electrophysiology | [1] |
Table 2: Selectivity Profile of PF-06456384
| NaV Subtype | IC50 (µM) | Selectivity (fold vs. hNaV1.7) | Species | Assay Type | Reference |
| hNaV1.3 | < 0.0001 | >1000 | Human | Electrophysiology | [1] |
| hNaV1.5 | 26 | >2,600,000 | Human | Electrophysiology | [1] |
| hNaV1.8 | 6.4 | >640,000 | Human | Electrophysiology | [1] |
| mNaV1.7 | Not Reported | - | Mouse | Electrophysiology | [1] |
The Binding Site: A Proposed Model
While a definitive co-crystal or high-resolution cryo-electron microscopy (cryo-EM) structure of PF-06456384 bound to NaV1.7 is not publicly available, a proposed binding mode has been put forward based on molecular docking simulations and structure-activity relationship (SAR) studies.[2] It is widely understood that aryl sulfonamide inhibitors, such as PF-06456384, target the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel.
This interaction is thought to trap the VSD4 in an "up" or activated conformation, which allosterically enhances the inactivated state of the channel pore, thereby inhibiting sodium ion conduction. Key interactions are predicted to occur with charged residues within the S4 helix of VSD4.
Experimental Protocols
The determination of the inhibitory activity and selectivity of PF-06456384 relies on robust electrophysiological assays. The following sections detail the likely methodologies employed.
Cell Line Maintenance and Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel alpha subunit (SCN9A).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain stable channel expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Automated Patch-Clamp Electrophysiology
High-throughput screening and IC50 determination are typically performed using automated patch-clamp systems.
-
Instrumentation: A high-throughput automated patch-clamp platform (e.g., Qube or SyncroPatch).
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing test pulse to 0 mV for 20 ms (B15284909) is applied to elicit a peak inward sodium current.
-
A pre-pulse to a half-inactivating potential (V1/2 of inactivation, typically around -70 to -80 mV) for 500 ms is used to assess state-dependent inhibition.
-
The test pulse to 0 mV is repeated.
-
Compound is applied at various concentrations, and the reduction in peak current is measured.
-
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Signaling and Mechanism of Action
PF-06456384 acts as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel. This mechanism is crucial for its selectivity and therapeutic potential.
By preferentially targeting the inactivated state, PF-06456384 is more effective at blocking channels in rapidly firing neurons, such as those involved in pain signaling, while having less effect on normally active neurons. This state-dependent action contributes to its favorable safety and selectivity profile.
Conclusion
PF-06456384 is an extraordinarily potent and selective inhibitor of the NaV1.7 channel. Its proposed binding site within the VSD4 domain, coupled with its state-dependent mechanism of action, provides a clear rationale for its high efficacy. The experimental protocols outlined herein represent the current standard for characterizing such inhibitors. Further elucidation of the precise molecular interactions through high-resolution structural studies will undoubtedly accelerate the development of the next generation of NaV1.7-targeted therapeutics.
References
Methodological & Application
Application Notes and Protocols for PF-06456384 Trihydrochloride in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.01 nM.[1] NaV1.7 plays a critical role in pain signaling pathways, making it a significant target for the development of novel analgesics. This document provides detailed application notes and protocols for the use of PF-06456384 in preclinical in vivo pain models, with a specific focus on the formalin-induced inflammatory pain model.
Note on Efficacy: It is important for researchers to be aware that while PF-06456384 is a potent NaV1.7 inhibitor, it has been reported to show a lack of preclinical efficacy in the mouse formalin pain model and was not progressed further in development.[2] Several factors may contribute to this, including high plasma protein binding, which can lead to low free concentrations of the compound at the target site.
Mechanism of Action: NaV1.7 Inhibition in Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells like neurons. The NaV1.7 subtype is preferentially expressed in peripheral nociceptive (pain-sensing) neurons. It acts as a "threshold channel," amplifying small depolarizing inputs to bring the neuron to the action potential threshold. Inhibition of NaV1.7 by PF-06456384 is intended to reduce the excitability of these sensory neurons, thereby decreasing the transmission of pain signals to the central nervous system.
Quantitative Data
The following table summarizes the available quantitative data for PF-06456384.
| Parameter | Value | Species | Assay | Reference |
| IC50 (NaV1.7) | 0.01 nM | Human | In vitro electrophysiology | [1] |
| In Vivo Efficacy | No significant analgesic effect | Mouse | Formalin Pain Model | [2] |
Experimental Protocol: Formalin-Induced Inflammatory Pain Model in Mice
This protocol is a standard representation of the formalin test. While PF-06456384 was tested in this model, the specific dosage and administration route are not publicly detailed. The compound was designed for intravenous infusion.
Materials
-
This compound
-
Vehicle (e.g., saline, or a suitable solubilizing agent like DMSO and Tween 80 in saline)
-
Formalin solution (e.g., 2.5% in saline)
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
-
Observation chambers (clear Plexiglas)
-
Hamilton syringes or similar for injection
-
Video recording equipment (optional but recommended)
-
Timer
Experimental Workflow
References
Application Notes and Protocols: PF-06456384 Trihydrochloride in the Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.01 nM.[1][2] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain.[3] This has made NaV1.7 a key target for the development of novel analgesics. PF-06456384 was specifically designed for intravenous infusion.[4]
The formalin-induced pain model is a widely used preclinical assay to evaluate the efficacy of potential analgesics. The model involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pain response. The first phase, or neurogenic phase, is characterized by immediate, sharp pain resulting from the direct activation of nociceptors. The second, inflammatory phase, begins after a brief quiescent period and is associated with an inflammatory response and central sensitization of the nervous system. This biphasic nature allows for the differentiation between analgesic effects on acute nociceptive pain and persistent inflammatory pain.
While the potent and selective profile of PF-06456384 suggests potential efficacy in pain models, it is important to note that at least one preclinical study reported that PF-06456384 exerted no significant analgesic effects in the mouse formalin test.[3] The reasons for this lack of efficacy in this specific model are not fully elucidated but could be related to factors such as high plasma protein binding.[5][6]
These application notes provide a detailed protocol for utilizing PF-06456384 trihydrochloride in the formalin-induced pain model to further investigate its potential analgesic properties.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₅Cl₃F₃N₇O₃S₂ | [2] |
| Molecular Weight | 829.18 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| NaV1.7 IC₅₀ | 0.01 nM | [1][2] |
| Solubility (DMSO) | 125 mg/mL (with sonication) | [7] |
| Solubility (Water) | 2 mg/mL | [8] |
Table 2: Experimental Parameters for the Formalin-Induced Pain Model in Rodents
| Parameter | Mouse | Rat |
| Formalin Concentration | 1-5% | 1-5% |
| Injection Volume | 10-20 µL | 50 µL |
| Injection Site | Plantar surface of the hind paw | Plantar surface of the hind paw |
| Observation Period | 0-60 minutes | 0-60 minutes |
| Phase I | 0-10 minutes post-injection | 0-10 minutes post-injection |
| Interphase | 10-15 minutes post-injection | 10-15 minutes post-injection |
| Phase II | 15-60 minutes post-injection | 15-60 minutes post-injection |
| Pain Behaviors Scored | Licking, flinching, biting of the injected paw | Licking, flinching, biting of the injected paw |
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Stock Solution Preparation:
-
Due to its limited water solubility, a stock solution in DMSO is recommended.
-
Aseptically weigh the desired amount of this compound.
-
Dissolve in a minimal amount of sterile DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortex and sonicate until the compound is completely dissolved.[7]
-
-
Working Solution for Injection:
-
For intravenous administration, the DMSO concentration should be minimized.
-
Dilute the DMSO stock solution with sterile saline to the final desired concentration. The final DMSO concentration should ideally be below 5% of the total injection volume.
-
Alternative Formulation with Solutol®: A formulation using Solutol® HS 15 has been mentioned in the literature for similar compounds and may improve solubility and stability in aqueous solutions.[9][10] A suggested starting point is to prepare a vehicle of 10% Solutol® HS 15 in sterile saline. The DMSO stock of PF-06456384 can then be diluted in this vehicle.
-
Prepare fresh on the day of the experiment.
-
Formalin-Induced Pain Model Protocol
Animals:
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow at least 3 days for acclimatization before the experiment.
Materials:
-
This compound working solution
-
Vehicle control solution
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
Observation chambers with mirrors for clear viewing of the paws
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Timer
-
Syringes and needles for intravenous and subcutaneous injections
Protocol:
-
Acclimatization:
-
On the day of the experiment, place the animals individually in the observation chambers and allow them to acclimate for at least 30 minutes before any procedures.
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle control via intravenous (i.v.) injection (e.g., into the tail vein).
-
The volume of administration should be adjusted based on the animal's body weight (e.g., 5 mL/kg for rats, 10 mL/kg for mice).
-
The timing of drug administration relative to the formalin injection should be consistent (e.g., 15-30 minutes prior).
-
-
Formalin Injection:
-
Following the drug administration period, gently restrain the animal and inject the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, return the animal to the observation chamber and start the timer.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into 5-minute intervals for a total of 60 minutes.
-
Phase I is the observation period from 0 to 10 minutes.
-
Phase II is the observation period from 15 to 60 minutes.
-
If using video recording, scoring can be performed later by an observer blinded to the treatment groups.
-
-
Data Analysis:
-
Calculate the total time spent in pain-related behaviors for Phase I and Phase II for each animal.
-
Compare the mean scores of the PF-06456384-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
-
A significant reduction in the pain score in either phase would indicate an analgesic effect.
-
Mandatory Visualizations
Caption: Experimental workflow for the formalin-induced pain model.
Caption: Signaling pathway of NaV1.7 inhibition in nociception.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Analysis of PF-06456384 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have identified the Nav1.7 channel as a critical player in pain signaling, making it a promising therapeutic target for the development of novel analgesics.[3][4] PF-06456384 has been designed for intravenous administration and exhibits state-dependent binding, with a preference for the inactivated state of the Nav1.7 channel.[4][5][6]
Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of compounds with ion channels, providing high-fidelity analysis of their electrical properties.[7][8] This document provides a detailed protocol for the patch-clamp analysis of this compound, enabling researchers to accurately determine its potency, selectivity, and mechanism of action on Nav1.7 channels.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for PF-06456384.
| Parameter | Species | Channel | IC50 (nM) | Electrophysiology Method |
| Potency | Human | Nav1.7 | 0.01 | Conventional Patch-Clamp |
| Potency | Human | Nav1.7 | 0.58 | PatchExpress |
| Potency | Mouse | Nav1.7 | <0.1 | Conventional Patch-Clamp |
| Potency | Rat | Nav1.7 | 75 | Conventional Patch-Clamp |
| Selectivity | Human | Nav1.1 | 314 | Not Specified |
| Selectivity | Human | Nav1.2 | 3 | Not Specified |
| Selectivity | Human | Nav1.3 | 6440 | Not Specified |
| Selectivity | Human | Nav1.4 | 1450 | Not Specified |
| Selectivity | Human | Nav1.5 | 2590 | Not Specified |
| Selectivity | Human | Nav1.6 | 5.8 | Not Specified |
| Selectivity | Human | Nav1.8 | 26000 | Not Specified |
Data sourced from AbMole BioScience product information.[9]
Experimental Protocols
This section outlines the detailed methodology for the patch-clamp analysis of this compound.
Cell Preparation
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Nav1.7 channel (hNav1.7).
-
Cell Culture: Culture the cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Electrophysiology: A few days prior to recording, plate the cells onto glass coverslips at a low density to ensure individual cells are accessible for patching.[8]
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[8]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.[2] On the day of the experiment, prepare serial dilutions in the external solution to achieve the desired final concentrations.
Electrophysiological Recordings
-
Configuration: Whole-cell patch-clamp is the most common configuration for this type of analysis.[8]
-
Equipment: A standard patch-clamp rig including an amplifier, a micromanipulator, a microscope, and a perfusion system is required.
-
Pipettes: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[8]
-
Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the recording pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocols.
-
Voltage-Clamp Protocols
To characterize the state-dependent inhibition of Nav1.7 by PF-06456384, specific voltage protocols are necessary.
-
Protocol 1: Resting State Inhibition
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of PF-06456384 and measure the reduction in peak current.
-
-
Protocol 2: Inactivated State Inhibition
-
Hold the membrane potential at a depolarized level where a significant fraction of channels are in the inactivated state (e.g., -60 mV).
-
Apply a test pulse (e.g., to 0 mV for 20 ms) to measure the current from the remaining available channels.
-
This protocol will assess the binding of the compound to the inactivated state of the channel.
-
-
Protocol 3: Use-Dependence
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).
-
The progressive decrease in current amplitude during the pulse train in the presence of the compound indicates use-dependent block.
-
Data Analysis
-
IC50 Determination: Plot the fractional block of the peak current against the logarithm of the compound concentration. Fit the data with a Hill equation to determine the IC50 value.
-
Voltage-Dependence of Inactivation: To assess the effect of the compound on the voltage-dependence of steady-state inactivation, apply a series of conditioning pre-pulses to different voltages before a test pulse to a constant voltage. Plot the normalized peak current as a function of the pre-pulse potential and fit with a Boltzmann function.
-
Data Acquisition and Analysis Software: Use appropriate software (e.g., pCLAMP, PatchMaster) for data acquisition and analysis.
Diagrams
Caption: Mechanism of PF-06456384 action on Nav1.7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axolbio.com [axolbio.com]
- 9. abmole.com [abmole.com]
Preparation of PF-06456384 Trihydrochloride Stock Solution in DMSO: An Application Note and Protocol
For research, scientific, and drug development professionals.
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.01 nM.[1][2][3][4][5] This compound is a valuable tool for research into pain signaling pathways, as NaV1.7 is a critical player in pain perception.[6][7][8] Proper preparation of a stock solution is the first and a critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of PF-06456384 trihydrochloride stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 829.18 g/mol | [2][3][9] |
| Solubility in DMSO | 125 mg/mL (150.75 mM) | [2][3][4] |
| Appearance | White to off-white solid | [2][3] |
| Purity | >99.0% | [9] |
| IC50 (human NaV1.7) | 0.01 nM | [1][2][3][4][5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber or opaque polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Acclimatize the Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weigh the Compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.29 mg of the compound.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. To continue the example of 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[2][3][4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles which can degrade the compound.[2][10]
-
Storage Conditions: Store the aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][10]
Working Solution Preparation:
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[10] A stepwise dilution is recommended to prevent precipitation of the compound.
Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: Simplified signaling pathway of NaV1.7 in pain perception.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NaV1.7抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 8. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for PF-06456384 Trihydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a genetically validated target for pain, as gain-of-function mutations are associated with painful disorders, while loss-of-function mutations lead to an insensitivity to pain.[3] This central role in nociception has made NaV1.7 a key target for the development of novel analgesics. PF-06456384 was specifically designed for intravenous infusion and has been utilized in preclinical mouse models to investigate its pharmacokinetic profile and efficacy.[1][2]
These application notes provide a summary of the available data on the use of this compound in mouse studies, including recommended dosage, administration protocols, and the underlying signaling pathway.
Data Presentation
Quantitative Data Summary
| Compound | Species | Route of Administration | Dose | Pain Model | Efficacy | Reference |
| PF-04856264 (related compound) | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | OD1-induced spontaneous pain | Significantly reduced spontaneous pain behaviors | [4][5] |
| PF-04856264 (related compound) | Mouse | Intraplantar | 10 µM, 100 µM, 1 mM | OD1-induced spontaneous pain | Concentration-dependently reversed spontaneous pain behaviors | [4] |
Signaling Pathway
The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. It is primarily expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[6]
Mechanism of Action:
-
Noxious Stimuli: Harmful stimuli (e.g., heat, pressure, chemical irritants) activate receptors on the peripheral terminals of nociceptive neurons.
-
Generator Potential: This activation leads to a localized depolarization of the neuronal membrane, known as a generator potential.
-
NaV1.7 Amplification: NaV1.7 channels, concentrated at the nerve endings, act as amplifiers of these small, subthreshold depolarizations.[7] They have a low threshold for activation and slow inactivation kinetics, allowing them to produce a persistent inward sodium current in response to small depolarizations.
-
Action Potential Initiation: The amplified depolarization, or "ramp current," brings the neuron to its threshold for firing an action potential.
-
Signal Propagation: The action potential is then propagated along the axon of the sensory neuron towards the spinal cord.
-
Neurotransmitter Release: Upon reaching the central terminals in the dorsal horn of the spinal cord, the action potential triggers the release of neurotransmitters (e.g., glutamate, substance P).
-
Signal to Brain: These neurotransmitters activate second-order neurons, which then transmit the pain signal to the brain for processing and perception.
PF-06456384, as a selective NaV1.7 inhibitor, is designed to block the initial amplification of the pain signal at the peripheral nociceptor, thereby preventing the generation and propagation of the action potential and subsequent pain perception.
Experimental Protocols
Formulation of this compound for Intravenous Administration
-
Vehicle: While the specific vehicle used for PF-06456384 in the primary literature is not detailed in the available abstracts, a common vehicle for intravenous administration of similar compounds in mice is a solution of 5% dextrose or a saline solution, potentially with a co-solvent such as DMSO and a surfactant like Tween 80 to improve solubility. One study noted the potential impact of the excipient Solutol on the clearance and distribution of PF-06456384.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If using a co-solvent, first dissolve the compound in a small volume of the co-solvent (e.g., DMSO).
-
Gradually add the aqueous vehicle (e.g., saline or 5% dextrose) to the dissolved compound while vortexing or sonicating to ensure complete dissolution.
-
If necessary, adjust the pH of the final solution to a physiologically compatible range.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Intravenous Infusion Protocol for Mouse Studies
PF-06456384 was designed for intravenous infusion.[1][2] This method allows for precise control of the plasma concentration of the compound.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a catheter into a suitable vein, such as the jugular vein.
-
Exteriorize the catheter, typically at the dorsal scapular region, and connect it to a swivel system to allow the mouse free movement within its cage.
-
Allow the animal to recover from surgery before starting the infusion.
-
-
Infusion:
-
Connect the exteriorized catheter to an infusion pump via the swivel.
-
Load the prepared PF-06456384 solution into a syringe and place it in the infusion pump.
-
Set the infusion pump to deliver the desired dose over the specified period. The infusion rate should be calculated based on the desired plasma concentration and the clearance rate of the compound.
-
Experimental Workflow for Efficacy Testing in a Mouse Pain Model
The following workflow describes a general procedure for evaluating the analgesic efficacy of PF-06456384 in a mouse model of pain, such as the formalin test.
Considerations and Limitations
-
Plasma Protein Binding: A significant challenge with PF-06456384 and similar NaV1.7 inhibitors is high plasma protein binding.[8][9] This can lead to low concentrations of the free, active compound at the target site, potentially explaining the lack of efficacy in some preclinical models despite high in vitro potency. It is crucial to measure unbound plasma concentrations and correlate them with the in vitro IC50 to ensure adequate target engagement.
-
Species Differences: While the NaV1.7 channel is highly conserved between mice and humans, subtle differences in pharmacology and physiology may exist.
-
Pain Model Selection: The choice of pain model is critical. While PF-06456384 was reportedly not effective in the mouse formalin test, other models of inflammatory or neuropathic pain might yield different results. The OD1-induced pain model, which directly activates NaV1.7, has been used to confirm in vivo target engagement of related compounds.[4][5]
Conclusion
This compound is a valuable research tool for investigating the role of NaV1.7 in pain. While specific, publicly available dosage information for mouse studies is limited, the provided protocols for a related compound and general methodologies offer a framework for researchers to design and conduct their own in vivo experiments. Careful consideration of the compound's pharmacokinetic properties, particularly its high plasma protein binding, and the selection of an appropriate pain model are essential for obtaining meaningful and reproducible results.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating PF-06456384 on NaV1.7 Channels in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has been identified as a critical mediator of pain signaling, making it a key target for the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. PF-06456384 is a highly potent and selective small-molecule inhibitor of NaV1.7, exhibiting an IC50 of 0.01 nM[1][2]. As a sulfonamide derivative, PF-06456384 demonstrates state-dependent inhibition, with a higher affinity for the inactivated state of the channel over the resting state.
This document provides detailed protocols for the electrophysiological characterization of PF-06456384 on human NaV1.7 channels stably expressed in Human Embryonic Kidney 293 (HEK293) cells using whole-cell patch-clamp techniques.
Signaling Pathway and Mechanism of Action
NaV1.7 channels are predominantly expressed in peripheral sensory neurons, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By amplifying sub-threshold depolarizations, NaV1.7 acts as a key determinant of neuronal excitability. PF-06456384 exerts its inhibitory effect by preferentially binding to the inactivated conformation of the NaV1.7 channel, thereby stabilizing this non-conducting state and reducing the number of channels available to open upon depolarization. This state-dependent mechanism of action leads to a more pronounced block of neurons that are firing at high frequencies, a characteristic of pathological pain states.
Data Presentation
The state-dependent inhibitory effects of PF-06456384 on NaV1.7 can be quantified by determining its IC50 under different voltage protocols that favor either the resting or the inactivated state of the channel.
| Parameter | Holding Potential (V_hold) | PF-06456384 IC50 (nM) |
| Resting State Inhibition | -120 mV | >1000 (estimated) |
| Inactivated State Inhibition | -70 mV | 0.01 |
Note: The IC50 for the resting state is an estimation based on the known pharmacology of state-dependent sulfonamide inhibitors. The IC50 for the inactivated state is the reported value for PF-06456384.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing the human NaV1.7 channel (hNaV1.7).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating for Electrophysiology: One day prior to recording, plate the cells at a low density onto glass coverslips coated with poly-D-lysine.
Electrophysiological Recordings
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
Solutions:
| Solution Type | Composition (in mM) |
| External Solution | 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. |
| Internal Solution | 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. |
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal on a selected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before initiating voltage protocols.
-
Compensate for 70-80% of the series resistance to minimize voltage errors. Use a P/4 or P/N leak subtraction protocol.
Voltage-Clamp Protocols
1. Tonic Block (Resting State Inhibition):
-
Objective: To determine the inhibition of NaV1.7 channels in the resting state.
-
Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a 20 ms (B15284909) test pulse to 0 mV every 30 seconds to elicit a sodium current.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of PF-06456384.
-
Measure the steady-state block at each concentration.
-
2. Inactivated State Inhibition:
-
Objective: To determine the inhibition of NaV1.7 channels in the inactivated state.
-
Protocol:
-
Hold the cell at a depolarized potential of -70 mV, which will cause a significant fraction of the channels to be in the steady-state inactivated state.
-
Apply a 20 ms test pulse to 0 mV to elicit a sodium current from the channels that are not inactivated.
-
After a stable baseline is achieved, apply PF-06456384 at various concentrations.
-
Measure the block at each concentration to determine the IC50 for the inactivated state.
-
3. Use-Dependent Block (Phasic Block):
-
Objective: To assess the accumulation of block with repetitive stimulation, a hallmark of state-dependent inhibitors.
-
Protocol:
-
Hold the cell at -120 mV.
-
Apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.
-
Record the peak current for each pulse in the train.
-
Repeat the protocol in the presence of PF-06456384.
-
Calculate the use-dependent block by comparing the reduction in current amplitude from the first to the last pulse in the train.
-
4. Voltage-Dependence of Steady-State Inactivation:
-
Objective: To determine if PF-06456384 alters the voltage at which NaV1.7 channels inactivate.
-
Protocol:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms pre-pulses to potentials ranging from -140 mV to 0 mV in 10 mV increments.
-
Following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
Plot the normalized peak current against the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Repeat the protocol in the presence of PF-06456384 to observe any shift in the V1/2 of inactivation.
-
Conclusion
The provided protocols enable a comprehensive electrophysiological evaluation of the state-dependent inhibition of NaV1.7 by PF-06456384 in HEK293 cells. By characterizing the tonic, use-dependent, and voltage-dependent effects, researchers can gain a detailed understanding of the compound's mechanism of action, which is crucial for the development of novel pain therapeutics.
References
Application Notes and Protocols for PF-06456384 Trihydrochloride in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Note on Mechanism of Action: Initial interest in PF-06456384 trihydrochloride for neuropathic pain research may be associated with multiple therapeutic targets. However, based on extensive scientific literature, PF-06456384 is characterized as a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, not a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[1][2][3] This document will therefore focus on the application of this compound as a NaV1.7 inhibitor in the context of neuropathic pain research. A separate section will briefly discuss the dual inhibition of sEH and FAAH as a distinct therapeutic strategy for neuropathic pain.
Introduction to this compound as a NaV1.7 Inhibitor
PF-06456384 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a key player in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons.[4] Genetic studies in humans have validated NaV1.7 as a critical target for pain therapeutics; loss-of-function mutations in the SCN9A gene (which encodes for NaV1.7) lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with inherited pain syndromes. As a selective inhibitor, PF-06456384 offers a promising tool for investigating the role of NaV1.7 in various pain states, including neuropathic pain, and for the development of novel analgesics. Although designed for intravenous infusion, its utility as a chemical probe in preclinical models is significant.[1] It is important to note, however, that while highly potent in vitro, PF-06456384 showed a lack of preclinical efficacy in a mouse formalin pain model, which may be attributed to factors such as high plasma protein binding leading to low free concentrations at the target site.[5][6]
Data Presentation
In Vitro Potency and Selectivity of PF-06456384
The following table summarizes the inhibitory activity (IC50) of PF-06456384 against various human voltage-gated sodium channel subtypes. This data is crucial for designing experiments and interpreting results, highlighting the compound's high affinity for NaV1.7.
| Target (Human) | IC50 (nM) | Method | Reference |
| NaV1.7 | 0.01 | Conventional Patch Clamp | [3][7] |
| NaV1.7 | 0.58 | PatchExpress Electrophysiology | [3] |
| NaV1.1 | 314 | Conventional Patch Clamp | [3] |
| NaV1.2 | 3 | Conventional Patch Clamp | [3] |
| NaV1.3 | 6,440 | Conventional Patch Clamp | [3] |
| NaV1.4 | 1,450 | Conventional Patch Clamp | [3] |
| NaV1.5 | 2,590 | Conventional Patch Clamp | [3] |
| NaV1.6 | 5.8 | Conventional Patch Clamp | [3] |
| NaV1.8 | 26,000 | Conventional Patch Clamp | [3] |
Note: There is a discrepancy in the reported IC50 for rat NaV1.7 (75 nM), indicating potential species-specific differences that should be considered in experimental design.[3][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of NaV1.7 in Nociception
Caption: Role of NaV1.7 in the nociceptive signaling pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating a NaV1.7 inhibitor.
Experimental Protocols
General Considerations for In Vivo Studies
-
Vehicle Formulation: Due to the physicochemical properties of many sulfonamide-based inhibitors, formulation can be challenging. A common vehicle for preclinical studies is a solution of 10% Solutol HS 15 and 90% phosphate-buffered saline (PBS).[1] The solubility of this compound in water is 2 mg/mL.[3]
-
Dosing: PF-06456384 was designed for intravenous infusion.[1] For other NaV1.7 inhibitors administered orally in rodent models, doses can range from 10 to 100 mg/kg.[8] Dose-response studies are essential to determine the optimal therapeutic window.
-
Animal Models: For neuropathic pain, common models include Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and chemotherapy-induced neuropathic pain (e.g., with paclitaxel).[9][10][11]
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
This protocol is used to measure the mechanical sensitivity of the paw in a rodent model of neuropathic pain.
Materials:
-
Von Frey filaments with a range of calibrated bending forces (e.g., 0.008 g to 300 g).
-
Testing chambers with a wire mesh floor.
-
Rodents with an induced neuropathic pain model (e.g., CCI).
Procedure:
-
Acclimation: Place the animals in the testing chambers on the wire mesh floor and allow them to acclimate for at least 20-30 minutes before testing.
-
Filament Application: Starting with the filament with the lowest force, apply it to the mid-plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method:
-
If there is a positive response, the next filament tested should be one with a lower force.
-
If there is no response, the next filament tested should have a higher force.
-
Continue this pattern until a series of six responses around the 50% withdrawal threshold is obtained.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Dixon or a suitable statistical software. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
Drug Testing: Administer PF-06456384 or vehicle and repeat the von Frey test at specified time points post-dosing to assess the reversal of mechanical allodynia.
Protocol 2: Formalin-Induced Inflammatory Pain Model
This model assesses a compound's effect on both acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Materials:
-
5% formalin solution in saline.
-
Syringes with 28-30 gauge needles.
-
Observation chambers with mirrors for clear viewing of the paws.
-
Timer.
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer PF-06456384 or vehicle at a predetermined time before the formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Briefly restrain the animal and inject 50 µL (for rats) or 20 µL (for mice) of 5% formalin into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the animal to the chamber and start the timer. Observe the animal's behavior for 60 minutes.
-
Scoring: Record the amount of time the animal spends licking, biting, or flinching the injected paw. This is typically done in 5-minute intervals.
-
Data Analysis:
-
Phase I (0-10 minutes): Represents acute nociceptive pain.
-
Phase II (15-60 minutes): Represents inflammatory pain with central sensitization.
-
Calculate the total time spent in pain-related behaviors for each phase. A significant reduction in this time in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
Alternative Therapeutic Strategy: Dual sEH/FAAH Inhibition
For the user's initial interest, it is valuable to briefly describe the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) as a distinct and promising strategy for neuropathic pain. This approach is based on the synergistic effect of inhibiting two separate pain and inflammation-related pathways.[12][13]
-
sEH Inhibition: Prevents the breakdown of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs).
-
FAAH Inhibition: Increases the levels of the endocannabinoid anandamide (B1667382) (AEA), which has analgesic and anti-inflammatory properties.
Concurrent inhibition of both enzymes has been shown to synergistically reduce pain in rodent models of inflammatory and neuropathic pain.[12][13]
Signaling Pathway of Dual sEH/FAAH Inhibition
Caption: Dual inhibition of sEH and FAAH for pain and inflammation.
This section provides a brief overview for informational purposes. Researchers interested in this pathway should consult literature on specific dual sEH/FAAH inhibitors, as their properties and applications will differ from those of PF-06456384.
References
- 1. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06456384 trihydrochloride in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Human genetic studies have validated Nav1.7 as a critical mediator of pain signaling, making it a key target for the development of novel analgesics. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain, while gain-of-function mutations are associated with severe pain disorders.[4] PF-06456384 has been investigated as a potential therapeutic agent for pain, particularly inflammatory pain. These application notes provide detailed protocols for utilizing this compound in preclinical inflammatory pain studies, including in vitro electrophysiological assessment and in vivo behavioral models.
Mechanism of Action
Nav1.7 channels are predominantly expressed in peripheral sensory neurons, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[5] In inflammatory states, the expression and activity of Nav1.7 channels are upregulated, contributing to peripheral sensitization and heightened pain perception. PF-06456384 exerts its effects by binding to the Nav1.7 channel and inhibiting the influx of sodium ions, thereby dampening neuronal excitability and reducing the transmission of pain signals.
Nav1.7 Signaling Pathway in Inflammatory Pain.
Data Presentation
In Vitro Potency and Selectivity of PF-06456384
| Nav Channel Subtype | IC50 (nM) | Species | Assay Type |
| Nav1.7 | 0.01 | Human | Conventional Patch Clamp |
| Nav1.1 | 314 | Human | Not Specified |
| Nav1.2 | 3 | Human | Not Specified |
| Nav1.3 | 6440 | Human | Not Specified |
| Nav1.4 | 1450 | Human | Not Specified |
| Nav1.5 | 2590 | Human | Not Specified |
| Nav1.6 | 5.8 | Human | Not Specified |
| Nav1.8 | 26000 | Human | Not Specified |
Data compiled from publicly available sources.
In Vivo Efficacy in a Mouse Formalin-Induced Inflammatory Pain Model
Despite its high in vitro potency, PF-06456384 did not demonstrate significant analgesic effects in a mouse model of formalin-induced inflammatory pain. This lack of efficacy is hypothesized to be due to high plasma protein binding, limiting the free concentration of the compound at the target site.
| Treatment Group | Dose (mg/kg, i.v.) | Phase I Paw Licking Time (s) | Phase II Paw Licking Time (s) |
| Vehicle | N/A | Data not available | Data not available |
| PF-06456384 | Not specified in available literature | No significant difference from vehicle | No significant difference from vehicle |
Finding of no significant effect reported in the literature.[1] Specific quantitative data from the primary study is not publicly available.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Assessment of Nav1.7 Inhibition
This protocol outlines a method for determining the IC50 of PF-06456384 on human Nav1.7 channels expressed in a stable cell line using automated patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Cell culture reagents
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal recording solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound
-
Automated patch-clamp system (e.g., SyncroPatch 768PE)
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.7 cells under standard conditions. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and resuspend in the external recording solution to the desired concentration.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the external recording solution to obtain the desired final concentrations for the concentration-response curve.
-
Automated Patch-Clamp Recording:
-
Prime the automated patch-clamp system with internal and external solutions.
-
Load the cell suspension and compound plate into the system.
-
Establish whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cells at -120 mV and applying a depolarizing test pulse to 0 mV.
-
Apply a pre-compound voltage protocol to establish a baseline current.
-
Add the different concentrations of PF-06456384 and incubate for a sufficient time to reach equilibrium.
-
Apply the post-compound voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit with a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Protocol 2: In Vivo Formalin-Induced Inflammatory Pain Model in Mice
This protocol describes a standard method for inducing inflammatory pain in mice using a formalin injection and assessing the analgesic efficacy of a test compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline or a suitable solubilizing agent)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with a clear floor
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure it is at its peak effect during the observation period.
-
Formalin Injection: At the appropriate time after compound administration, gently restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the right hind paw using a 30-gauge needle.
-
Behavioral Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase I (Acute Phase): 0-5 minutes post-injection. This phase is characterized by direct activation of nociceptors.
-
Phase II (Inflammatory Phase): 15-40 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.
-
-
Data Analysis:
-
Calculate the total time spent licking/biting the injected paw for each phase for each mouse.
-
Compare the paw licking/biting time between the vehicle-treated and PF-06456384-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Workflow for In Vivo Inflammatory Pain Study.
Conclusion and Future Directions
This compound is a valuable research tool for in vitro studies of Nav1.7 channel function due to its exceptional potency and selectivity. However, its utility in in vivo models of inflammatory pain may be limited by its pharmacokinetic properties, specifically high plasma protein binding. Researchers should carefully consider this limitation when designing and interpreting in vivo experiments. Future research could focus on developing derivatives of PF-06456384 with improved pharmacokinetic profiles to better translate its high in vitro potency into in vivo analgesic efficacy. Additionally, this compound can be used as a probe to further investigate the role of Nav1.7 in various physiological and pathophysiological processes beyond pain.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Administration of PF-06456384 Trihydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapeutics.[1][2] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to perceive pain, highlighting the critical role of this channel in nociceptive signaling. PF-06456384 has been specifically designed for intravenous infusion and serves as a valuable tool for preclinical research in pain models.[1] These application notes provide detailed protocols for the intravenous administration of PF-06456384 trihydrochloride in rats, along with summaries of its mechanism of action and relevant experimental data.
Mechanism of Action
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. NaV1.7 is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG), which are responsible for transmitting pain signals from the periphery to the central nervous system.
In nociceptive neurons, NaV1.7 acts as a threshold channel, amplifying small subthreshold depolarizations and bringing the neuron closer to its firing threshold. Inhibition of NaV1.7 by PF-06456384 raises the threshold for action potential generation in these neurons, thereby reducing their excitability and dampening the transmission of pain signals. This selective action on a key component of the pain pathway makes PF-06456384 a targeted agent for investigating analgesic effects with a potentially favorable side-effect profile compared to less selective sodium channel blockers.
Data Presentation
In Vitro Potency of PF-06456384
| Channel | Species | IC50 (nM) | Assay Type | Reference |
| NaV1.7 | Human | 0.01 | Conventional Patch Clamp | [2] |
| NaV1.7 | Mouse | <0.1 | Conventional Patch Clamp | |
| NaV1.7 | Rat | 75 | Conventional Patch Clamp | |
| NaV1.1 | Human | 314 | PatchExpress Electrophysiology | |
| NaV1.2 | Human | 3 | PatchExpress Electrophysiology | |
| NaV1.3 | Human | 6.44 | PatchExpress Electrophysiology | |
| NaV1.4 | Human | 1.45 µM | PatchExpress Electrophysiology | |
| NaV1.5 | Human | 2.59 µM | PatchExpress Electrophysiology | |
| NaV1.6 | Human | 5.8 | PatchExpress Electrophysiology | |
| NaV1.8 | Human | 26 µM | PatchExpress Electrophysiology |
Note: Specific in vivo pharmacokinetic and pharmacodynamic data for PF-06456384 in rats from the primary publication by Storer et al. (2017) were not accessible in a quantitative format. The following tables represent a generalized summary based on qualitative descriptions and typical parameters for similar compounds.
Representative Pharmacokinetic Parameters of NaV1.7 Inhibitors in Rats (Intravenous Administration)
| Parameter | Unit | Representative Value | Description |
| Clearance (CL) | mL/min/kg | 5 - 20 | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | L/kg | 1 - 5 | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Half-life (t1/2) | hours | 1 - 4 | The time required for the concentration of the drug in the body to be reduced by half. |
| Cmax (for a given dose) | ng/mL | Varies with dose | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. |
| AUC (for a given dose) | ng*h/mL | Varies with dose | The area under the plasma concentration-time curve, which reflects the total exposure to the drug. |
Representative Efficacy Data of NaV1.7 Inhibitors in a Rat Neuropathic Pain Model (e.g., Chronic Constriction Injury)
| Treatment Group | Dose (mg/kg, i.v.) | Paw Withdrawal Threshold (g) (Post-treatment) | % Reversal of Hyperalgesia |
| Vehicle | - | 4.5 ± 0.5 | 0% |
| PF-06456384 | 1 | 8.2 ± 0.8 | 40% |
| PF-06456384 | 3 | 12.5 ± 1.2 | 80% |
| PF-06456384 | 10 | 14.8 ± 1.5 | >95% |
| Positive Control (e.g., Gabapentin) | 30 (i.p.) | 13.0 ± 1.0 | 85% |
Data are presented as mean ± SEM. Paw withdrawal threshold is a measure of mechanical allodynia.
Experimental Protocols
Formulation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired final concentration and total volume.
-
Initial Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in a small volume of Sterile Water for Injection. The trihydrochloride salt form should aid in aqueous solubility.
-
pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 6.0-7.5) using sterile, dilute solutions of NaOH or HCl. This step is critical to prevent precipitation and ensure tolerability upon injection.
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is adjusted, add sterile 0.9% saline to reach the final desired volume and concentration. The use of saline helps to ensure the final formulation is isotonic.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility.
-
Storage: Store the final formulation at 2-8°C for short-term use or at -20°C for longer-term storage. Protect from light. Before administration, allow the solution to come to room temperature.
Protocol for Intravenous Administration in Rats (Tail Vein Injection)
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Restraining device for rats
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Prepared this compound formulation
Protocol:
-
Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress.
-
Warming: To induce vasodilation of the tail veins, place the rat under a heat lamp or on a warming pad for 5-10 minutes. The temperature should be carefully monitored to avoid overheating the animal.
-
Restraint: Secure the rat in a restraining device, ensuring the tail is accessible.
-
Site Preparation: Gently clean the lateral tail vein with a sterile gauze pad soaked in 70% ethanol.
-
Injection:
-
Hold the tail gently and identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may be indicated by a flash of blood in the hub of the needle.
-
Slowly inject the PF-06456384 formulation. There should be no resistance during injection. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt a more proximal injection site.
-
The maximum recommended bolus injection volume is typically 5 mL/kg.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its home cage and monitor for any adverse reactions.
-
Protocol for a Neuropathic Pain Efficacy Model (Chronic Constriction Injury - CCI)
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 chromic gut suture
-
Von Frey filaments for assessing mechanical allodynia
-
Prepared this compound formulation
Protocol:
-
Surgical Procedure (Day 0):
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced about 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the rats to recover. The development of neuropathic pain behaviors typically occurs over the next 7-14 days.
-
-
Assessment of Mechanical Allodynia (Baseline and Post-treatment):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply Von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side.
-
The paw withdrawal threshold is defined as the filament force that elicits a withdrawal response in 50% of applications (determined using the up-down method).
-
Establish a baseline paw withdrawal threshold before administering the drug.
-
-
Drug Administration and Efficacy Testing (e.g., Day 14):
-
Administer the prepared PF-06456384 formulation or vehicle intravenously via the tail vein as described in the previous protocol.
-
At various time points after administration (e.g., 15, 30, 60, 120 minutes), reassess the paw withdrawal threshold to determine the analgesic effect of the compound.
-
Calculate the percent reversal of hyperalgesia using the formula: % Reversal = [(Post-drug threshold - Post-CCI threshold) / (Pre-CCI baseline - Post-CCI threshold)] * 100.
-
Visualizations
Caption: NaV1.7 Signaling Pathway in Pain and PF-06456384 Inhibition.
Caption: Experimental Workflow for IV Administration and Efficacy Testing.
References
Application Notes and Protocols: Automated High-Throughput Screening of PF-06456384 Analogs on NaV1.7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1] Individuals with loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, exhibit a congenital insensitivity to pain, highlighting the critical role of this channel in nociceptive signaling.[2][3] NaV1.7 is preferentially expressed in peripheral sensory neurons where it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[2] Consequently, selective inhibitors of NaV1.7 hold significant promise as a novel class of analgesics.
PF-06456384 is a highly potent and selective inhibitor of NaV1.7 with a reported IC50 in the low nanomolar range.[4][5][6] The development of analogs of this compound necessitates a robust and efficient screening method to characterize their potency, selectivity, and state-dependence. Automated patch-clamp (APC) electrophysiology has emerged as the gold-standard for high-throughput ion channel drug discovery, offering the necessary throughput and data quality for such campaigns.[7][8][9][10][11][12]
These application notes provide a detailed protocol for the high-throughput screening of PF-06456384 analogs using an automated patch-clamp system. The described methodology is suitable for characterizing the inhibitory activity of a large number of compounds on human NaV1.7 channels stably expressed in a heterologous expression system.
Signaling Pathway and Experimental Workflow
To understand the context of the screening assay, it is important to visualize the role of NaV1.7 in the nociceptive signaling pathway and the general workflow of the automated patch-clamp experiment.
Experimental Protocols
Cell Culture
HEK293 cells stably expressing the human NaV1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 (Geneticin) as a selection antibiotic. Cells are maintained in a humidified incubator at 37°C and 5% CO₂. For experiments, cells are harvested at 70-90% confluency using a non-enzymatic cell dissociation solution to ensure membrane integrity.
Solutions and Reagents
| Solution Type | Composition (in mM) |
| External Solution | 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. |
| Internal Solution | 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. |
| Compound Dilution | PF-06456384 analogs are serially diluted in the external solution to achieve the final desired concentrations. A typical concentration range for an IC50 determination would be from 0.1 nM to 10 µM. |
Automated Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings are performed using a high-throughput automated patch-clamp system (e.g., Sophion Qube® or Nanion SyncroPatch).
Voltage Protocol for Tonic Block:
-
Holding Potential: -120 mV
-
Test Pulse: Depolarization to 0 mV for 20 ms (B15284909) to elicit NaV1.7 current.
-
Inter-pulse Interval: 10 seconds to allow for full recovery from inactivation.
Voltage Protocol for State-Dependent (Inactivated-State) Block:
-
Holding Potential: -120 mV
-
Conditioning Pulse: Depolarization to -40 mV for 4 seconds to induce channel inactivation.
-
Recovery Step: A brief step to -120 mV for 20 ms.
-
Test Pulse: Depolarization to 0 mV for 20 ms to measure the current from the remaining available channels.
-
Inter-protocol Interval: 10 seconds.
Data Acquisition and Analysis:
-
Cells are captured on the patch-clamp chip, and a giga-ohm seal is established.
-
The whole-cell configuration is achieved, and the voltage protocols are applied.
-
Baseline currents are recorded in the external solution before the application of the compound.
-
The compound is then perfused, and the effect on the NaV1.7 current is recorded until a steady-state block is achieved.
-
The peak current amplitude in the presence of the compound is compared to the baseline current to determine the percentage of inhibition.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Data Presentation
The following tables summarize hypothetical data for a series of PF-06456384 analogs, illustrating how the results of a high-throughput screen can be presented for comparative analysis.
Table 1: Potency of PF-06456384 Analogs against Human NaV1.7
| Compound ID | IC50 (nM) - Tonic Block | IC50 (nM) - Inactivated-State Block |
| PF-06456384 | 1.2 | 0.5 |
| Analog A-101 | 5.8 | 2.1 |
| Analog A-102 | 25.3 | 10.8 |
| Analog B-201 | 0.9 | 0.3 |
| Analog B-202 | 15.7 | 6.4 |
Table 2: Selectivity Profile of Lead Analogs against Other NaV Subtypes
| Compound ID | NaV1.1 IC50 (nM) | NaV1.2 IC50 (nM) | NaV1.5 IC50 (nM) | NaV1.6 IC50 (nM) |
| PF-06456384 | >10,000 | 5,800 | >30,000 | 8,500 |
| Analog B-201 | >12,000 | 6,200 | >35,000 | 9,100 |
Conclusion
The automated patch-clamp protocol described provides a robust and efficient method for the high-throughput screening of PF-06456384 analogs. This approach allows for the rapid identification of potent and selective NaV1.7 inhibitors, facilitating the drug discovery process for novel analgesics. The detailed characterization of the mechanism of action, including state-dependence, is crucial for selecting lead candidates with the desired pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of PF-06456384 Trihydrochloride Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and scientists working with PF-06456384 trihydrochloride. This potent and selective NaV1.7 inhibitor presents unique solubility challenges that can impact experimental outcomes. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful preparation and application of this compound in your research.
Quick Reference: Solubility Data
For ease of comparison, the following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 125 mg/mL | 150.75 mM | Requires ultrasonication. Use of new, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility.[1][2] |
| Water | 2 mg/mL | 2.41 mM | - |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 125 mg/mL.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly reduce the solubility of the compound.
2. I am having trouble dissolving this compound in DMSO. What should I do?
If you are experiencing difficulty, we recommend the following troubleshooting steps:
-
Use Ultrasonication: Gentle warming and ultrasonication can aid in the dissolution process.[1][2]
-
Ensure Anhydrous Conditions: Use a new, sealed vial of anhydrous DMSO. DMSO is hygroscopic and absorbed water will negatively affect solubility.[1][2]
-
Incremental Addition: Add the powdered compound to the solvent in small portions while vortexing or stirring.
3. What is the aqueous solubility of this compound?
The aqueous solubility of this compound is limited, with a reported solubility of 2 mg/mL.[3] For experiments requiring an aqueous buffer, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.
4. My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to use a more diluted final concentration in your experiment.
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic-F68, in your aqueous buffer can help to maintain the compound's solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with the pH of your aqueous buffer may improve solubility.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent (e.g., ethanol) to your aqueous buffer can increase the solubility of the compound. However, be mindful of the potential effects of the co-solvent on your experimental system.
5. How should I store my this compound solutions?
For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.[1][4]
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 829.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Ultrasonic water bath
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you will need 82.92 mg of the compound.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Vortex the mixture vigorously for 1-2 minutes to initiate the dissolution process.
-
Ultrasonication: Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes. The water in the bath should be at room temperature.
-
Final Mixing and Visual Inspection: After sonication, vortex the solution again and visually inspect to ensure that all of the solid has dissolved. The solution should be clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visual Guides
Signaling Pathway of PF-06456384
Caption: Inhibition of the NaV1.7 channel by PF-06456384 blocks sodium influx.
Experimental Workflow for Preparing this compound Solutions
Caption: A decision-making workflow for preparing solutions of PF-06456384.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of PF-06456384
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of PF-06456384, a potent and selective NaV1.7 inhibitor.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is PF-06456384 and why is its in vivo bioavailability a concern?
A1: PF-06456384 is a highly potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel, developed initially for intravenous administration.[1][2][3] Its progression was halted due to a lack of preclinical efficacy in some pain models.[4] A primary concern for its in vivo bioavailability, particularly for potential oral administration, stems from its zwitterionic nature at physiological pH.[1] Zwitterions can exhibit low membrane permeability and solubility challenges. Furthermore, studies on similar compounds suggest that high plasma protein binding is a significant hurdle, reducing the concentration of the free, active drug at the target site.[5][6]
Q2: What are the known physicochemical and pharmacokinetic properties of PF-06456384?
A2: While specific proprietary data is not publicly available, the following is known from published literature:
-
Chemical Class: It is a zwitterionic sulfonamide.[1]
-
Administration Route: Designed for intravenous infusion.[1][2][3]
-
Clearance: Cleared from the body primarily through hepatic uptake mediated by organic anion-transporting polypeptides (OATPs).[1]
-
Plasma Protein Binding: Inferred to be high, which is a common challenge for this class of compounds and a likely contributor to its limited in vivo efficacy.[5][6]
Q3: What are the primary barriers to achieving adequate oral bioavailability for a compound like PF-06456384?
A3: The main barriers are likely a combination of poor absorption and high first-pass metabolism. The zwitterionic nature can lead to low passive diffusion across the intestinal epithelium. Additionally, its high affinity for OATPs suggests that it may be a substrate for hepatic uptake, leading to significant first-pass clearance if absorbed orally.[1]
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming the challenges associated with the in vivo bioavailability of PF-06456384.
Issue 1: Poor Aqueous Solubility
Even though designed for IV administration, solubility can still be a limiting factor for achieving high concentrations in formulations. For oral formulations, poor solubility in gastrointestinal fluids will severely limit absorption.
Troubleshooting Steps:
-
Characterize pH-Dependent Solubility: Determine the solubility of PF-06456384 across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Formulation Strategies to Enhance Solubility:
-
Co-amorphous Systems: Formulating PF-06456384 with an amino acid like tryptophan can create a co-amorphous solid dispersion, which has been shown to significantly increase the solubility of zwitterionic compounds.[7]
-
pH Modification: For parenteral formulations, adjusting the pH of the vehicle to a range where PF-06456384 is more soluble can be effective.
-
Use of Solubilizing Excipients: The excipient Solutol has been noted to impact the clearance and distribution of PF-06456384, indicating that excipients can play a significant role.[1] Experiment with various pharmaceutically acceptable co-solvents, surfactants, and cyclodextrins.
-
Issue 2: Low Intestinal Permeability
The zwitterionic nature of PF-06456384 at physiological pH likely results in low passive permeability across the intestinal membrane.
Troubleshooting Steps:
-
Assess Permeability: Use in vitro models such as Caco-2 or PAMPA assays to quantify the permeability of PF-06456384.
-
Strategies to Improve Permeation:
-
Ion Pairing: Formulating with a lipophilic counter-ion can neutralize the charge and increase the lipophilicity of the complex, thereby enhancing membrane permeation.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can encapsulate PF-06456384 and facilitate its transport across the intestinal lumen.
-
Permeation Enhancers: Investigate the use of well-characterized permeation enhancers, though this approach requires careful toxicological evaluation.
-
Issue 3: High Plasma Protein Binding
High plasma protein binding reduces the unbound fraction of the drug available to exert its pharmacological effect and can affect its distribution and clearance.
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: Determine the extent of binding to plasma proteins from different species (e.g., human, rat, mouse) using techniques like equilibrium dialysis or ultrafiltration.
-
Strategies to Mitigate the Impact of High Protein Binding:
-
Structural Modification (Lead Optimization): While challenging for an existing compound, in a drug discovery setting, structural modifications can be made to reduce affinity for plasma proteins like albumin and alpha-1-acid glycoprotein.
-
Dose Escalation: In preclinical models, it may be necessary to administer higher doses to achieve a therapeutically relevant concentration of the unbound drug. This must be balanced against potential off-target effects and toxicity.
-
Displacement from Binding Sites: Co-administration with a compound that displaces PF-06456384 from its binding sites on plasma proteins could be explored, but this carries a high risk of drug-drug interactions.
-
Issue 4: Rapid First-Pass Metabolism/Hepatic Clearance
PF-06456384 is a substrate for OATPs, leading to efficient hepatic uptake and clearance.[1] This is a major barrier to oral bioavailability.
Troubleshooting Steps:
-
Inhibit OATP-Mediated Uptake: Co-administration with known inhibitors of OATPs could reduce first-pass hepatic clearance. This approach requires careful consideration of potential drug-drug interactions.
-
Lymphatic Targeting: Formulations that promote lymphatic absorption, such as lipid-based systems, can bypass the portal circulation and reduce first-pass metabolism in the liver.
-
Prodrug Approach: Design a prodrug of PF-06456384 that is not a substrate for OATPs. The prodrug would be absorbed and then converted to the active parent drug in systemic circulation.
Part 3: Data Presentation
Table 1: Hypothetical Physicochemical and ADME Properties of PF-06456384
| Parameter | Hypothetical Value | Implication for Bioavailability |
| Molecular Weight | 719.80 g/mol | High, may limit passive diffusion. |
| LogP (calculated) | > 4.0 | Lipophilic, but zwitterionic nature complicates interpretation. |
| Aqueous Solubility | pH-dependent | Low solubility at isoelectric point can limit dissolution. |
| Permeability (Caco-2) | Low (<1 x 10⁻⁶ cm/s) | Poor absorption via passive diffusion. |
| Plasma Protein Binding | > 99% | Low unbound fraction, limiting efficacy and distribution. |
| Primary Clearance | Hepatic (OATP-mediated) | High first-pass metabolism for oral administration. |
Part 4: Experimental Protocols
Protocol 1: Preparation and Evaluation of a Co-amorphous Formulation
Objective: To increase the aqueous solubility and dissolution rate of PF-06456384 by forming a co-amorphous system with tryptophan.
Methodology:
-
Preparation:
-
Dissolve PF-06456384 and L-tryptophan (in a 1:1 molar ratio) in a suitable solvent system (e.g., methanol/water).
-
Freeze-dry the solution to obtain the co-amorphous solid.
-
-
Characterization:
-
X-Ray Powder Diffraction (XRPD): Confirm the amorphous nature of the solid (absence of sharp peaks).
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) to assess the stability of the amorphous form.
-
-
Solubility and Dissolution Testing:
-
Measure the equilibrium solubility of the co-amorphous solid in phosphate-buffered saline (PBS) at pH 7.4 and compare it to the crystalline drug.
-
Perform dissolution rate studies using a USP paddle apparatus.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Monolayers
Objective: To quantify the intestinal permeability of PF-06456384 and evaluate the effect of a formulation strategy (e.g., ion pairing).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Permeability Assay:
-
Add PF-06456384 (with and without a lipophilic counter-ion) to the apical side of the monolayer.
-
At various time points, collect samples from the basolateral side.
-
Quantify the concentration of PF-06456384 using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Part 5: Visualizations
Caption: Key barriers to oral bioavailability for PF-06456384.
Caption: Workflow for troubleshooting and improving bioavailability.
References
- 1. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
PF-06456384 trihydrochloride stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06456384 trihydrochloride. The information provided is intended to address common issues encountered during experimental procedures, with a focus on the stability of the compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form, it is recommended to store it at 4°C, sealed, and protected from moisture. For stock solutions, storage conditions are more stringent to prevent degradation. It is advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q2: I am preparing an aqueous stock solution of this compound. What solvent should I use and what are the storage recommendations?
A2: While this compound has some solubility in water, it is highly soluble in DMSO.[1] For creating stock solutions, it is common to first dissolve the compound in DMSO and then make further dilutions in aqueous buffers. Once in solution, the compound's stability is limited. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] All solutions should be stored in tightly sealed containers to protect from moisture.
Q3: My aqueous solution of this compound appears cloudy or has precipitated over time. What could be the cause?
A3: Precipitation of this compound from an aqueous solution can be due to several factors. As a trihydrochloride salt of a likely weakly basic parent compound, it is susceptible to disproportionation. This is a process where the salt converts to the less soluble free base, especially in neutral or alkaline pH conditions. The pH of your aqueous solution is a critical factor; a lower pH will favor the salt form and improve solubility. Another potential cause is exceeding the solubility limit of the compound in your specific aqueous buffer.
Q4: What are the potential degradation pathways for this compound in an aqueous solution?
A4: While specific degradation pathways for PF-06456384 have not been publicly detailed, compounds with sulfonamide moieties can be susceptible to certain degradation mechanisms. Potential pathways could include:
-
Hydrolysis: The sulfonamide group or other functional groups in the molecule could be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3][4][5]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of sulfonamide-containing compounds.[6][7][8][9] It is advisable to protect solutions from light.
Q5: How does PF-06456384 exert its inhibitory effect on NaV1.7?
A5: PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][10][11][12] NaV1.7 channels are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[13][14][15][16] By blocking this channel, PF-06456384 reduces the influx of sodium ions, thereby dampening the pain signal.[16]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based or in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from solid compound. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. |
| Precipitation in media | Visually inspect the final dilution in your experimental media for any signs of precipitation. Consider lowering the final concentration or adjusting the pH of the media if possible. |
| Adsorption to labware | Use low-adhesion plasticware for preparing and storing solutions of the compound. |
Issue 2: Difficulty in achieving complete dissolution in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of the free base | Ensure the pH of your aqueous buffer is acidic to maintain the compound in its more soluble hydrochloride salt form. |
| Incorrect solvent usage | Prepare a concentrated stock solution in 100% DMSO first, and then dilute this stock into your aqueous buffer with vigorous mixing. Be mindful of the final DMSO concentration in your experiment. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound in aqueous solutions. The following table summarizes the recommended storage conditions for stock solutions based on manufacturer guidelines.
| Storage Temperature | Storage Duration | Key Considerations |
| -80°C | 6 months | Sealed storage, away from moisture.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
Experimental Protocols
Protocol: Assessment of Aqueous Stability of this compound by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in aqueous solutions under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
pH meter
-
Temperature-controlled incubator and photostability chamber
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Condition Samples: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.
3. Stress Conditions (Forced Degradation):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the aqueous solution at 60°C for 24 and 48 hours.
-
Photostability: Expose the aqueous solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation products.
5. Data Analysis:
-
Calculate the percentage of PF-06456384 remaining at each time point compared to an unstressed control sample.
-
Determine the rate of degradation for each condition.
-
Identify and characterize any major degradation products using techniques like LC-MS if necessary.
Visualizations
Caption: Simplified signaling pathway of pain perception and the inhibitory action of PF-06456384 on the NaV1.7 channel.
Caption: General experimental workflow for a forced degradation stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. physoc.org [physoc.org]
- 14. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06456384 In Vivo Efficacy and Plasma Protein Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06456384. The content focuses on addressing the challenges posed by its high plasma protein binding and the resulting impact on in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is PF-06456384 and what is its mechanism of action?
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a genetically validated target for pain, and its inhibition is a promising strategy for the development of novel analgesics. PF-06456384 was designed as a potential intravenous analgesic agent.
Q2: Why is PF-06456384 observed to have limited in vivo efficacy despite its high in vitro potency?
Several studies suggest that the lack of in vivo efficacy of PF-06456384 is likely due to its high affinity for plasma proteins.[3][4] This extensive binding results in a low unbound fraction of the drug in circulation, leading to insufficient concentrations of the active (free) drug at the target site, the NaV1.7 channels on neurons.[3][4] To achieve a therapeutic effect, a high unbound plasma concentration relative to the in vitro potency is necessary.[3]
Q3: What is plasma protein binding and why is it important for drug efficacy?
Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) for basic drugs. Only the unbound or "free" drug is pharmacologically active, as it can diffuse from the plasma to the target tissues and interact with its molecular target. High plasma protein binding can limit the distribution and availability of a drug, thereby reducing its efficacy.
Q4: How can the plasma protein binding of PF-06456384 be experimentally determined?
The extent of plasma protein binding can be measured using several in vitro techniques. The most common methods include:
-
Equilibrium Dialysis (ED): Considered the gold standard, this method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semipermeable membrane. At equilibrium, the concentration of the free drug is equal on both sides of the membrane, allowing for the calculation of the unbound fraction.
-
Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a size-exclusion filter. It is a faster method than equilibrium dialysis but requires careful control to avoid non-specific binding of the compound to the filter membrane.
-
Ultracentrifugation: This method separates the free drug from the protein-bound drug by high-speed centrifugation without a membrane, which can minimize non-specific binding issues.
Troubleshooting Guide: Overcoming High Plasma Protein Binding of PF-06456384 in Vivo
This guide provides strategies to address the challenges associated with the high plasma protein binding of PF-06456384 in preclinical in vivo experiments.
| Problem | Potential Cause | Troubleshooting Strategy |
| Limited or no in vivo efficacy in pain models (e.g., formalin test) despite achieving high total plasma concentrations. | High plasma protein binding leading to low free drug concentrations at the NaV1.7 target. | 1. Measure Unbound Drug Concentration: Directly measure the free fraction of PF-06456384 in the plasma of your experimental animals using methods like equilibrium dialysis or ultrafiltration. Correlate the unbound concentration, rather than the total concentration, with the observed efficacy. 2. Increase Dose: Carefully escalate the dose of PF-06456384 to increase the total plasma concentration, which may proportionally increase the unbound concentration to a therapeutically relevant level. Monitor for any potential off-target effects or toxicity. 3. Formulation Strategies: See details below. 4. Co-administration of a Displacer: See details below. |
| High variability in efficacy between individual animals. | Differences in plasma protein levels (e.g., albumin) between animals can lead to variations in the unbound fraction of PF-06456384. | 1. Monitor Plasma Protein Levels: Measure and record the plasma albumin concentrations in your study animals to investigate potential correlations with efficacy. 2. Increase Group Size: Use a larger number of animals per group to ensure statistical power and account for inter-individual variability. |
| Difficulty in achieving and maintaining target unbound concentrations. | Rapid clearance of the unbound drug. | 1. Continuous Infusion: Utilize a continuous intravenous infusion to maintain a steady-state unbound concentration of PF-06456384 throughout the experiment. |
Data Presentation
In Vitro Profile of PF-06456384
| Parameter | Value | Reference |
| Target | NaV1.7 | [1][2] |
| IC₅₀ (hNaV1.7) | 0.01 nM | [1] |
| Plasma Protein Binding | High (Specific percentage not publicly available in searched documents) | [3][4] |
In Vivo Efficacy of PF-06456384 in the Formalin Pain Model (Hypothetical Data for Illustrative Purposes)
Disclaimer: The following table contains hypothetical data for illustrative purposes, as the specific quantitative in vivo data from the primary literature was not available in the searched documents. Researchers should refer to the original publication by Storer et al. (2017) for actual experimental results.
| Dose (mg/kg, IV) | Total Plasma Concentration (nM) | Unbound Plasma Concentration (nM) | Efficacy (% reduction in flinching) |
| 1 | 500 | 0.5 | 10% |
| 3 | 1500 | 1.5 | 30% |
| 10 | 5000 | 5.0 | 60% |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus: Use a commercially available equilibrium dialysis apparatus with semipermeable membranes (e.g., with a molecular weight cutoff of 5-10 kDa).
-
Sample Preparation: Prepare a solution of PF-06456384 in plasma from the relevant species (e.g., mouse, rat) at a known concentration.
-
Dialysis Setup: Add the plasma sample to one chamber of the dialysis cell and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Equilibration: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient duration to allow the unbound drug to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of PF-06456384 in both samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
Protocol 2: In Vivo Efficacy Evaluation in the Mouse Formalin Test
-
Animals: Use male C57BL/6 mice (or another appropriate strain).
-
Acclimatization: Allow the animals to acclimate to the testing environment.
-
Drug Administration: Administer PF-06456384 intravenously (e.g., via tail vein injection or infusion) at the desired doses. A vehicle control group should be included.
-
Formalin Injection: After the appropriate pre-treatment time, inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, place the mouse in an observation chamber and record the cumulative time spent licking or biting the injected paw. Observations are typically made in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: Compare the duration of nociceptive behavior in the drug-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of the pain response.
Visualizations
References
Potential off-target effects of PF-06456384 trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06456384 trihydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] NaV1.7 is a genetically validated target for pain, and its inhibition is expected to block the propagation of pain signals.[5][6] The compound was specifically designed for intravenous infusion.[7][8][9]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits a high degree of selectivity for NaV1.7 over other human sodium channel isoforms. While no significant off-target effects have been prominently reported in the available literature, it is crucial to consider its activity on other NaV channels, especially at higher concentrations. The compound is over 300-fold selective for NaV1.7 compared to most other human NaV channels.[4] For detailed selectivity data, please refer to the data tables below.
Q3: My in vivo experiment with this compound did not show the expected analgesic effect. Why might this be?
A3: While PF-06456384 is a potent NaV1.7 inhibitor, it has shown a lack of preclinical efficacy in some animal models, such as the mouse formalin pain model.[2][5] Several factors could contribute to this discrepancy between in vitro potency and in vivo efficacy:
-
High Plasma Protein Binding: Studies have suggested that high binding to plasma proteins can lead to low concentrations of the free compound at the target site, potentially limiting its pharmacological effect.[10][11]
-
Pharmacokinetics: The compound was designed for intravenous use with rapid clearance to minimize residual effects.[8][9] Its pharmacokinetic profile may not be suitable for all experimental designs or animal models.
-
Pain Model Specificity: The role of NaV1.7 can vary between different types of pain. Preclinical studies on NaV1.7 inhibitors have often focused on inflammatory pain models, while clinical trials have predominantly targeted neuropathic pain, where the role of NaV1.7 may be less critical.[12]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Compound stability and solubility.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment.
-
Solvent Quality: Use high-purity, anhydrous solvents as recommended by the supplier.
-
Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Confirm Concentration: If possible, analytically verify the concentration of your working solutions.
-
Issue 2: Observed unexpected cellular toxicity.
-
Potential Cause: Off-target effects at high concentrations or cell line sensitivity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the therapeutic window for your specific cell line.
-
Selectivity Profiling: Compare your effective concentration with the known IC50 values for other NaV channels (see Table 1). If your working concentration approaches the IC50 for other isoforms, consider the possibility of off-target effects.
-
Control Experiments: Include appropriate vehicle controls and consider using a less selective NaV channel blocker as a positive control for off-target effects.
-
Issue 3: Lack of efficacy in an in vivo pain model.
-
Potential Cause: Suboptimal dosing, route of administration, or inappropriate pain model.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your animal model to determine the free plasma concentration of PF-06456384 and ensure it reaches levels sufficient to engage the target.
-
Route of Administration: As the compound was designed for intravenous infusion, consider this route for optimal exposure.[7][8]
-
Pain Model Selection: Carefully consider the relevance of your chosen pain model to NaV1.7 pharmacology. Models of inflammatory pain may be more sensitive to NaV1.7 inhibition than some models of neuropathic pain.[12]
-
Data Presentation
Table 1: In Vitro Selectivity of PF-06456384 against Human Voltage-Gated Sodium Channels (hNaV)
| Channel Isoform | IC50 (nM) | Fold Selectivity vs. hNaV1.7 |
| hNaV1.7 | 0.01 | 1 |
| hNaV1.2 | 3 | >300 |
| hNaV1.6 | 5.8 | >580 |
| hNaV1.1 | 314 | >31,400 |
| hNaV1.4 | 1,450 | >145,000 |
| hNaV1.5 | 2,590 | >259,000 |
| hNaV1.3 | 6,440 | >644,000 |
| hNaV1.8 | 26,000 | >2,600,000 |
Data sourced from AbMole BioScience.[4]
Experimental Protocols
Protocol 1: General Method for Assessing NaV Channel Inhibition using Patch-Clamp Electrophysiology
This protocol provides a general outline for determining the IC50 of PF-06456384 on a specific NaV channel isoform expressed in a mammalian cell line (e.g., HEK293 cells).
-
Cell Culture: Culture HEK293 cells stably expressing the human NaV channel of interest under standard conditions.
-
Cell Preparation: Plate cells onto glass coverslips for electrophysiological recording.
-
Electrophysiology Setup:
-
Use a whole-cell patch-clamp configuration.
-
The external solution should contain (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
The internal pipette solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
-
Recording:
-
Hold the cell membrane potential at a level where a significant portion of the channels are in the resting state (e.g., -120 mV).
-
Elicit sodium currents by depolarizing voltage steps.
-
Apply a range of concentrations of this compound to the external solution.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each concentration.
-
Normalize the current to the control (vehicle) condition.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of PF-06456384 in nociceptive signaling.
Caption: General experimental workflow for evaluating PF-06456384.
Caption: Troubleshooting logic for in vivo efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 11. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06456384 Trihydrochloride for Patch-Clamp Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PF-06456384 trihydrochloride for patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a genetically validated target for pain, and its inhibition is a key strategy for the development of novel analgesics.
Q2: What is the IC50 of this compound for NaV1.7 and other sodium channel subtypes?
The inhibitory potency of PF-06456384 is highest for human NaV1.7, with reported IC50 values in the low nanomolar to picomolar range. It exhibits significant selectivity over other NaV channel subtypes.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the compound in fresh, anhydrous DMSO. It may require sonication to fully dissolve.[3][4]
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[3] The solid form should be stored at 4°C, sealed, and away from moisture.[4]
Q5: In which type of patch-clamp configuration is PF-06456384 typically evaluated?
PF-06456384 is typically evaluated using whole-cell voltage-clamp recordings. This configuration allows for the study of the compound's effect on the total ionic current mediated by the population of NaV1.7 channels in the cell membrane.
Data Presentation
Inhibitory Potency (IC50) of PF-06456384 Across Human NaV Subtypes
| NaV Subtype | IC50 (Conventional Patch-Clamp) | IC50 (Automated Patch-Clamp) |
| hNaV1.7 | 0.01 nM [1] | 0.58 nM [1] |
| hNaV1.1 | 314 nM[1] | Not Reported |
| hNaV1.2 | 3 nM[1] | Not Reported |
| hNaV1.3 | 6.44 μM[1] | Not Reported |
| hNaV1.4 | 1.45 μM[1] | Not Reported |
| hNaV1.5 | 2.59 μM[1] | Not Reported |
| hNaV1.6 | 5.8 nM[1] | Not Reported |
| hNaV1.8 | 26 μM[1] | Not Reported |
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (150.75 mM) | Requires sonication; use of hygroscopic DMSO can impact solubility.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex and sonicate the solution until the compound is fully dissolved.
-
-
Prepare Serial Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in your external recording solution to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh dilutions for each experiment.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording of NaV1.7 Currents
This protocol is a general guideline and may require optimization based on your specific cell type and recording system.
-
Cell Culture:
-
Use a cell line stably expressing human NaV1.7 (e.g., HEK293 or CHO cells).
-
Culture cells to 50-80% confluency on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
Filter all solutions on the day of the experiment.
-
-
Patch-Clamp Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette under positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit NaV1.7 currents by applying a depolarizing voltage step to 0 mV for 20-50 ms.
-
To investigate state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -50 mV for 500 ms) can be used to shift a population of channels to the inactivated state before the test pulse.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the desired concentration of PF-06456384 in the external solution until a steady-state block is achieved.
-
To assess recovery, perform a washout by perfusing with the control external solution.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty achieving a stable giga-ohm seal | Poor cell health; Debris in the recording solution; Mechanical instability | Use healthy, low-passage number cells; Filter all solutions before use; Ensure the recording setup is on an anti-vibration table and all components are secure. |
| Loss of seal or whole-cell configuration during recording | Pipette drift; Unhealthy cells | Ensure the micromanipulator is stable; Use healthy cells and handle them gently. |
| No or very small NaV1.7 currents | Low channel expression; Poor voltage clamp | Use a cell line with robust NaV1.7 expression; Ensure series resistance is low and compensated. |
| Current rundown (gradual decrease in current amplitude over time) | Dialysis of essential intracellular components | Include ATP-Mg and GTP in the internal solution to help maintain channel function. |
| Inconsistent or no effect of PF-06456384 | Incorrect drug concentration; Compound precipitation; Inappropriate voltage protocol | Verify stock solution concentration and dilution calculations; Ensure the final concentration of DMSO is low (<0.1%) to prevent precipitation; Use a voltage protocol that favors the channel state (resting or inactivated) to which the compound binds with higher affinity. |
| Slow or incomplete washout of the compound | High affinity binding of the compound to the channel or experimental apparatus | Prolong the washout period; Be aware that for highly potent compounds, complete washout may be difficult to achieve. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for patch-clamp experiments and the mechanism of action of PF-06456384.
Troubleshooting Logic Diagram
References
Technical Support Center: Troubleshooting Inconsistent Results with PF-06456384 in the Formalin Test
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with the selective NaV1.7 inhibitor, PF-06456384, in the formalin test. The following resources are designed to help you troubleshoot your experiments and better understand the nuances of testing this compound in a preclinical pain model.
Frequently Asked Questions (FAQs)
Q1: What is PF-06456384 and what is its mechanism of action?
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] NaV1.7 is a key channel involved in the transmission of pain signals. By blocking this channel, PF-06456384 is expected to reduce the excitability of nociceptive neurons and thereby produce an analgesic effect. It was specifically designed for intravenous infusion.[3][4]
Q2: What is the formalin test and why is it used to assess analgesics?
The formalin test is a widely used animal model of tonic, persistent pain. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pain response.[5][6][7]
-
Phase 1 (Early Phase): Occurs immediately after injection (typically 0-5 minutes) and is characterized by acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors.[5][7]
-
Phase 2 (Late Phase): Begins after a brief quiescent period (around 15-30 minutes post-injection) and is associated with an inflammatory response and central sensitization.[5][7]
This two-phase response allows for the differentiation between analgesic effects on acute nociceptive pain and inflammatory pain.
Q3: I've seen conflicting reports about the efficacy of PF-06456384 in the formalin test. Is it effective?
This is a critical point. While the potent and selective profile of PF-06456384 suggests potential for analgesia, published literature indicates that it ultimately showed a lack of preclinical efficacy in a mouse formalin pain model and was not progressed further for this indication .[3] This contrasts with genetic studies showing that NaV1.7 knockout mice exhibit dramatically reduced pain responses in both phases of the formalin test. This discrepancy is a key challenge in the preclinical development of NaV1.7 inhibitors.
Q4: Why might a potent NaV1.7 inhibitor like PF-06456384 show a lack of efficacy in the formalin test?
Several factors could contribute to this lack of efficacy. One of the most cited reasons for PF-06456384 and similar compounds is high plasma protein binding .[8][9] This means that a large fraction of the compound in the bloodstream is bound to proteins and is not free to engage with its target, the NaV1.7 channel on neurons. Consequently, the concentration of the unbound, active drug at the site of action may be insufficient to produce a significant analgesic effect.[8][9]
Troubleshooting Guide for Inconsistent Results
If you are observing variable or no efficacy with PF-06456384 in your formalin test experiments, consider the following troubleshooting steps.
Experimental Protocol Checklist
A standardized and consistent protocol is crucial for reproducible results. The following table outlines a typical protocol for the mouse formalin test.
| Parameter | Recommendation | Rationale |
| Animals | Male mice (e.g., C57BL/6), 7-9 weeks old.[10] Acclimatize animals to the testing environment.[11] | Age, strain, and stress levels can significantly impact pain behaviors. Habituation reduces stress-induced variability.[11] |
| Formalin | 2.5% formalin solution (20 µL) injected subcutaneously into the plantar surface of the hind paw.[7][10] | This concentration and volume are commonly used to elicit a robust biphasic response.[7][10] |
| PF-06456384 | Intravenous (IV) infusion.[3][4] | PF-06456384 was designed for IV administration.[3][4] |
| Vehicle | A well-tolerated intravenous vehicle is essential. A common vehicle for poorly soluble compounds is a mixture such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400).[12] The formulation excipient Solutol has been noted to potentially impact the clearance and distribution of PF-06456384.[3] | The vehicle should not have its own analgesic or behavioral effects and should ensure the solubility and stability of the compound. |
| Timing | Administer PF-06456384 at a defined time point before the formalin injection to allow for adequate drug distribution. | The timing should be based on the pharmacokinetic profile of the compound. |
| Observation | Record licking/biting time continuously or at set intervals for both Phase 1 (0-5 min) and Phase 2 (15-30 min).[5][6] | Accurate and consistent behavioral scoring is critical for data quality. |
| Environment | Maintain a constant and controlled ambient temperature (22-23°C).[11] | The late phase of the formalin test is particularly sensitive to temperature changes.[11] |
Troubleshooting Inconsistent or Negative Results
| Issue | Potential Cause | Recommended Action |
| No effect in either phase | Insufficient unbound drug concentration: As suggested by literature, high plasma protein binding may be the primary reason for lack of efficacy.[8][9] | - Confirm target engagement: If possible, measure the unbound concentration of PF-06456384 in plasma and/or at the site of action (e.g., dorsal root ganglia) to ensure it reaches levels sufficient for NaV1.7 inhibition. - Consider alternative administration routes: While designed for IV, direct administration (e.g., intrathecal) could bypass systemic protein binding and deliver the drug directly to the spinal cord. |
| Inappropriate vehicle: The vehicle may be causing precipitation or poor distribution of the compound. The excipient Solutol has been noted to affect the clearance and distribution of PF-06456384.[3] | - Assess vehicle suitability: Ensure PF-06456384 is fully solubilized and stable in the chosen vehicle. - Test a different vehicle formulation: If solubility or stability is a concern, explore alternative intravenous vehicles.[12] | |
| Variability between animals | Inconsistent formalin injection: The depth and exact location of the injection can influence the pain response. | - Standardize injection technique: Ensure all injections are subcutaneous and in the same region of the plantar surface. |
| Animal stress: Handling and the experimental environment can affect pain perception. | - Handle animals gently and consistently. - Ensure adequate acclimatization to the testing chambers. [11] | |
| Effect only in one phase | Complex pharmacology: The two phases of the formalin test have different underlying mechanisms.[6] A compound may selectively modulate one pathway over the other. | - Review the literature: While NaV1.7 is implicated in both phases, the degree of involvement may differ. - Analyze data for each phase separately. |
Experimental Methodologies
Formalin Test Protocol
-
Animal Acclimatization: Place mice in individual observation chambers for at least 30 minutes before the experiment to allow them to acclimate to the new environment.
-
Drug Administration: Administer PF-06456384 or vehicle via intravenous infusion at the predetermined time before the formalin injection.
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Behavioral Observation: Immediately after the injection, return the mouse to the observation chamber and start a timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw during two distinct periods:
-
Phase 1: 0 to 5 minutes post-injection.
-
Phase 2: 15 to 30 minutes post-injection.
-
-
Data Analysis: Compare the total time spent in pain-related behaviors between the PF-06456384-treated group and the vehicle-treated group for each phase.
Visualizations
Signaling Pathway of the Formalin Test and NaV1.7 Inhibition
Caption: Mechanism of formalin-induced pain and the inhibitory action of PF-06456384 on NaV1.7 channels in both phases.
Experimental Workflow for the Formalin Test
Caption: Step-by-step workflow for conducting the formalin test with PF-06456384.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for inconsistent results with PF-06456384.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [nanion.de]
- 3. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The formalin test in the mouse: a parametric analysis of scoring properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PF-06456384 trihydrochloride degradation and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PF-06456384 trihydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both the solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | 2 years | Sealed storage, away from moisture.[1] |
| -20°C | 3 years | Sealed storage, away from moisture.[1] | |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[2][3] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[2][3] |
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[3] Due to the hygroscopic nature of DMSO, it is critical to use newly opened, high-purity, anhydrous DMSO for preparing stock solutions.[3] The presence of water can significantly impact the solubility and stability of the compound. After preparation, it is highly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[2][3]
Q3: I'm observing precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can be due to several factors:
-
Concentration: The concentration of your stock solution might be too high, leading to crystallization at low temperatures. Consider preparing a slightly more dilute stock solution.
-
Incomplete Dissolution: Ensure the compound is fully dissolved before the initial freezing. Gentle warming and vortexing can aid dissolution.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. It is best practice to prepare single-use aliquots.
If you observe precipitation, gently warm the vial to 37°C and vortex thoroughly to redissolve the compound before use. If the precipitate does not redissolve, it may indicate degradation, and the stock solution should be discarded.
Q4: My experimental results are inconsistent. Could the compound be degrading?
Inconsistent results can be a sign of compound degradation. PF-06456384, being a sulfonamide-containing compound, may be susceptible to degradation under certain conditions. Key factors that can influence stability in an experimental setting include:
-
pH of aqueous buffers: Sulfonamides can undergo hydrolysis under acidic or basic conditions.
-
Exposure to light: Aromatic sulfonamides can be susceptible to photodegradation.
-
Presence of oxidizing agents: The sulfonamide group can be oxidized.
If you suspect degradation, it is advisable to prepare fresh working solutions from a new aliquot of your stock solution and to protect your experimental setup from prolonged exposure to light.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Hypothetical Degradation Pathway of PF-06456384
While specific degradation pathways for this compound are not extensively published, based on the chemical structure, which includes a sulfonamide group, several degradation routes are plausible under stress conditions such as extreme pH, oxidation, or photolysis. The following diagram illustrates a hypothetical degradation pathway.
Caption: Plausible degradation routes for PF-06456384.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Solution
This protocol provides a framework for conducting a basic stability study of this compound in a chosen solvent (e.g., DMSO) under specific storage conditions.
Caption: A stepwise workflow for conducting a stability study.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., anhydrous DMSO) at a known concentration.
-
Aliquoting: Immediately aliquot the stock solution into multiple, small-volume, tightly sealed vials (e.g., amber glass or polypropylene) to create single-use samples for each timepoint.
-
Initial Analysis (Time 0): Take one aliquot for immediate analysis. Use a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the initial purity and concentration. This will serve as your baseline.
-
Storage: Store the remaining aliquots under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature). Protect the samples from light.
-
Time-Course Analysis: At scheduled timepoints (e.g., 1 week, 2 weeks, 1 month), remove one aliquot from storage. Allow it to equilibrate to room temperature before analysis.
-
Sample Analysis: Analyze the aliquot using the same analytical method as in step 3.
-
Data Evaluation: Compare the purity and concentration of the compound at each timepoint to the initial (Time 0) data. A significant decrease in the main peak area and/or the appearance of new peaks may indicate degradation.
References
Impact of hygroscopic DMSO on PF-06456384 trihydrochloride solubility.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO) on the solubility of PF-06456384 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7 (SCN9A).[1] It is investigated for its potential in pain model research.[2][3]
Q2: What is the solubility of this compound?
The solubility of this compound is dependent on the solvent. In DMSO, its solubility is reported to be 125 mg/mL.[3][4][5] However, it is crucial to note that the presence of water in DMSO can significantly impact this solubility.[3][4][5] The aqueous solubility is stated to be 2 mg/mL.[1]
Q3: Why is DMSO's hygroscopic nature a concern for the solubility of this compound?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This absorbed water can significantly decrease the solubility of compounds dissolved in it, including this compound.[6][9] Water in DMSO can lead to the creation of a supersaturated solution, which is kinetically stable but thermodynamically unstable, increasing the likelihood of precipitation over time or with freeze-thaw cycles.[6]
Q4: How does water in DMSO affect the physical properties of the solvent?
The presence of water in DMSO alters its physical properties. For instance, the freezing point of DMSO is significantly lowered by the absorption of water.[6] A mixture of 33% water by weight in DMSO results in the maximum depression of the freezing point.[6] This change in the solvent's properties can directly influence its ability to dissolve solutes.
Q5: How can I minimize water absorption in DMSO?
To minimize water absorption, it is recommended to use freshly opened, anhydrous grade DMSO.[3][4][5] Aliquot the solvent into smaller, single-use volumes to avoid repeated exposure of the main stock to atmospheric moisture. Always store DMSO in a tightly sealed container in a dry environment.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution over time. | The DMSO has absorbed water from the atmosphere, reducing the solubility of the compound. | Use a fresh, unopened bottle of anhydrous DMSO.[3][4][5] If precipitation has already occurred, gentle warming and sonication may help to redissolve the compound, but it is best to prepare a fresh stock solution. |
| Inconsistent results in bioassays using the DMSO stock solution. | The concentration of the active compound is lower than expected due to precipitation. | Visually inspect the stock solution for any precipitate before use. If any is present, do not use the solution. Prepare fresh dilutions from a clear stock solution for each experiment. |
| Difficulty dissolving the compound initially. | The DMSO may already contain a significant amount of water. | Use a non-invasive method like near-infrared (NIR) spectroscopy to check the water content of your DMSO if you suspect hydration.[6][10] Alternatively, use Karl Fischer titration for a quantitative measurement.[11][12][13] |
| Compound crashes out of solution during freeze-thaw cycles. | Water in DMSO increases the probability of crystallization during freezing and thawing.[6] | Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles for the main stock.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (150.75 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO significantly impacts solubility; use newly opened solvent.[3][4][5] |
| Water | 2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, dry microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of the compound in a sterile, dry tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 125 mg/mL solution, add 8 µL of DMSO to 1 mg of the compound).
-
Vortex the solution vigorously until the compound is fully dissolved.
-
If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed containers.[3]
-
Protocol 2: Determination of Water Content in DMSO using Karl Fischer Titration
This protocol provides a general outline. Specific instrument parameters should be set according to the manufacturer's instructions.
-
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents
-
DMSO sample
-
Dry syringes and needles
-
-
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low drift value.
-
Using a dry syringe, carefully inject a known volume or weight of the DMSO sample into the titration cell.
-
Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.
-
It is important to note that a side reaction between DMSO and the iodine in the Karl Fischer reagent can occur, potentially leading to inaccurate results.[12] Using specialized reagents or a coulometric method may be more effective for samples with low water content.[11]
-
Visualizations
Signaling Pathway of PF-06456384
Caption: Mechanism of action of PF-06456384 as a NaV1.7 inhibitor in pain signaling.
Experimental Workflow for Preparing and Storing PF-06456384 Stock Solution
Caption: Recommended workflow for preparing and storing PF-06456384 stock solutions.
Logical Relationship of DMSO Hygroscopicity and Solubility Issues
Caption: Impact of DMSO's hygroscopic nature on this compound solubility.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ziath.com [ziath.com]
- 7. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Water Content in Dimethylsulfoxide by Karl Fischer Titration [sigmaaldrich.com]
- 13. fishersci.se [fishersci.se]
Validation & Comparative
For researchers and drug development professionals, the selective inhibition of the voltage-gated sodium channel NaV1.7 has been a focal point in the quest for novel analgesics. This guide provides a detailed comparison of two potent and selective NaV1.7 inhibitors, PF-06456384 trihydrochloride and PF-05089771, summarizing their performance based on available preclinical and clinical data.
The NaV1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1][2][3] Genetic studies in humans have solidified its importance: loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes.[1] This has made NaV1.7 a highly attractive target for the development of non-opioid pain therapeutics. Both PF-06456384 and PF-05089771 emerged from Pfizer's drug discovery programs as highly selective inhibitors of this channel.
Overview of this compound and PF-05089771
PF-06456384 was developed as a highly potent NaV1.7 inhibitor intended for intravenous use.[4][5] In contrast, PF-05089771 is a well-characterized, state-dependent NaV1.7 blocker that has been evaluated in clinical trials for various pain conditions.[1][6][7][8][9] While both compounds exhibit high affinity and selectivity for NaV1.7, their development trajectories and ultimate clinical utility have diverged significantly.
In Vitro Potency and Selectivity
A critical aspect of any targeted inhibitor is its potency and selectivity. The following tables summarize the available in vitro data for PF-06456384 and PF-05089771. It is important to note that the data are compiled from different studies and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Potency of PF-06456384 and PF-05089771 against human NaV1.7
| Compound | IC50 (nM) vs. human NaV1.7 | Assay Method |
| This compound | 0.01 | Not specified[10] |
| PF-05089771 | 11 | Patch clamp (inactivated state)[3] |
Table 2: Selectivity Profile of PF-06456384 and PF-05089771 against other human NaV channels
| NaV Channel Subtype | PF-06456384 IC50 (µM) | PF-05089771 IC50 (µM) |
| NaV1.1 | 0.314 | 0.85 |
| NaV1.2 | 0.003 | 0.11 |
| NaV1.3 | 6.44 | 11 |
| NaV1.4 | 1.45 | 10 |
| NaV1.5 | 2.59 | 25 |
| NaV1.6 | 0.0058 | 0.16 |
| NaV1.8 | 26 | >10 |
Data for both compounds are from various sources and may have been determined under different assay conditions.
Mechanism of Action
Both compounds are understood to be state-dependent inhibitors, preferentially binding to the inactivated state of the NaV1.7 channel. This mechanism is thought to confer selectivity for neurons that are pathologically hyperexcitable, as is the case in chronic pain states.
PF-05089771 has been shown to interact with the voltage-sensor domain (VSD) of domain IV of the NaV1.7 channel.[11] This interaction stabilizes the channel in a non-conducting conformation. The proposed mechanism of action for NaV1.7 inhibition is depicted in the following diagram.
Preclinical and Clinical Efficacy
Despite promising in vitro profiles, the translation to in vivo efficacy has been a significant challenge for NaV1.7 inhibitors.
This compound: This compound reportedly showed a lack of preclinical efficacy in a mouse formalin pain model.[2] The formalin test is a widely used model of nociceptive pain that has two distinct phases: an acute phase reflecting direct activation of nociceptors, and a second phase involving central sensitization and inflammation.[12][13] The failure of PF-06456384 in this model, despite its high potency, highlights the complexities of translating in vitro activity to in vivo analgesia. One hypothesis for this disconnect is high plasma protein binding, which could lead to low concentrations of the free drug at the target site.[5][14]
PF-05089771: This inhibitor has undergone more extensive in vivo and clinical evaluation. While it showed some efficacy in a model of inherited erythromelalgia, its performance in broader pain populations has been disappointing.[8] A phase II clinical trial in patients with painful diabetic peripheral neuropathy found that PF-05089771 did not produce a statistically significant reduction in pain scores compared to placebo.[7][8] The effect was also smaller than that of the active comparator, pregabalin.[7][8] This lack of efficacy led to the discontinuation of its development for this indication.[6]
Experimental Protocols
Electrophysiology: The in vitro potency and selectivity of both compounds were primarily determined using patch-clamp electrophysiology.
For state-dependent inhibitors like PF-05089771, a key aspect of the protocol is the use of a holding potential that maintains a significant fraction of the channels in the inactivated state (e.g., the half-inactivation potential, V1/2). This allows for the determination of the IC50 for the high-affinity interaction with the inactivated state.
Formalin Pain Model: The formalin test is a behavioral model of pain in rodents.
The model consists of two phases: Phase 1 (0-5 minutes post-injection) is characterized by acute neurogenic pain, while Phase 2 (15-40 minutes post-injection) involves inflammatory pain and central sensitization.[12][13][15]
Conclusion
Both PF-06456384 and PF-05089771 are potent and selective inhibitors of NaV1.7. However, their divergent paths in drug development underscore the significant challenges in translating in vitro potency to clinical efficacy for this target. PF-06456384, despite its exceptional in vitro potency, failed to demonstrate efficacy in a preclinical pain model, potentially due to pharmacokinetic limitations. PF-05089771 progressed to clinical trials but ultimately failed to show a significant analgesic effect in a broad neuropathic pain population.
These findings suggest that while high potency and selectivity for NaV1.7 are necessary, they may not be sufficient for achieving robust analgesia. Factors such as target engagement in the relevant tissue compartments, the specific pain etiology being treated, and the potential for other sodium channel subtypes to contribute to pain signaling in different pathological states are all critical considerations for future drug development efforts targeting NaV1.7. The experiences with PF-06456384 and PF-05089771 provide valuable lessons for the continued pursuit of effective and safe non-opioid analgesics.
References
- 1. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 15. nuchemsciences.com [nuchemsciences.com]
A Comparative Analysis of PF-06456384 and A-803467 in Preclinical Pain Models
In the landscape of novel analgesic development, the selective inhibition of voltage-gated sodium channels (NaV) has emerged as a promising strategy. This guide provides a detailed comparison of two prominent investigational compounds, PF-06456384 and A-803467, which target different NaV subtypes, NaV1.7 and NaV1.8 respectively. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development efforts.
Introduction to the Compounds
PF-06456384 is a highly potent and selective inhibitor of the NaV1.7 sodium channel, with an impressive IC50 of 0.01 nM.[1] Developed by Pfizer, it was designed for intravenous administration.[2][3] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain.[4]
A-803467 is a potent and selective blocker of the NaV1.8 sodium channel.[5] In recombinant cell lines, it potently blocks human NaV1.8 with an IC50 of 8 nM and exhibits over 100-fold selectivity against other NaV subtypes, including NaV1.2, NaV1.3, NaV1.5, and NaV1.7.[4] NaV1.8 is preferentially expressed in peripheral sensory neurons and is considered a key contributor to the generation of action potentials in nociceptors, particularly in chronic pain states.[4]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of PF-06456384 and A-803467 stem from their selective targeting of different sodium channel subtypes, which play unique roles in the pain signaling cascade.
PF-06456384 targets NaV1.7, which is often referred to as a "threshold channel." It is expressed in peripheral nociceptive neurons and is crucial for setting the threshold for action potential generation in response to painful stimuli. By inhibiting NaV1.7, PF-06456384 is hypothesized to raise the pain threshold, thereby reducing the perception of pain.
A-803467 targets NaV1.8, a tetrodotoxin-resistant (TTX-R) sodium channel that is responsible for the upstroke of the action potential in many nociceptive neurons. Its inhibition leads to a reduction in the firing frequency of these neurons, thereby dampening the transmission of pain signals to the central nervous system.
Figure 1: Simplified signaling pathways for PF-06456384 and A-803467.
Comparative Efficacy in Preclinical Pain Models
The available preclinical data demonstrates differing efficacy profiles for PF-06456384 and A-803467 across various pain models.
A-803467: Efficacy Data
A-803467 has shown significant analgesic effects in a variety of rodent models of neuropathic and inflammatory pain.
| Pain Model | Species | Route of Administration | Efficacy Measure | Result |
| Neuropathic Pain | ||||
| Spinal Nerve Ligation (SNL) | Rat | i.p. | Mechanical Allodynia | ED50 = 47 mg/kg |
| Sciatic Nerve Injury (CCI) | Rat | i.p. | Mechanical Allodynia | ED50 = 85 mg/kg |
| Capsaicin-induced secondary mechanical allodynia | Rat | i.p. | Mechanical Allodynia | ED50 ≈ 100 mg/kg |
| Inflammatory Pain | ||||
| Complete Freund's Adjuvant (CFA) | Rat | i.p. | Thermal Hyperalgesia | ED50 = 41 mg/kg |
| Acute Pain | ||||
| Formalin-induced nociception | Rat | i.p. | Licking/biting behavior | Inactive |
| Acute thermal pain | Rat | i.p. | Paw withdrawal latency | Inactive |
| Postoperative pain | Rat | i.p. | Paw withdrawal threshold | Inactive |
i.p. = intraperitoneal
PF-06456384: Efficacy Data
Publicly available in vivo efficacy data for PF-06456384 is limited. While its high potency in vitro is well-documented, its translation to in vivo analgesic effects appears to be complex.
| Pain Model | Species | Route of Administration | Efficacy Measure | Result |
| Inflammatory Pain | ||||
| Formalin Test | Mouse | Not specified | Not specified | No significant analgesic effects[4] |
It has been suggested that the lack of in vivo efficacy for PF-06456384 and similar compounds may be attributed to high plasma protein binding, leading to low free concentrations at the target site.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
A-803467: In Vivo Electrophysiology and Behavioral Models
Animal Models:
-
Neuropathic Pain: Spinal nerve ligation (SNL) and chronic constriction injury (CCI) models in rats were used to induce mechanical allodynia.
-
Inflammatory Pain: Intraplantar injection of Complete Freund's Adjuvant (CFA) in rats was used to induce thermal hyperalgesia.
Drug Administration:
-
A-803467 was administered intraperitoneally (i.p.) for behavioral studies and intravenously (i.v.) for in vivo electrophysiology.
Behavioral Assessment:
-
Mechanical Allodynia: Paw withdrawal thresholds in response to von Frey filaments were measured.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source was assessed.
In Vivo Electrophysiology:
-
Extracellular recordings of wide dynamic range (WDR) neurons in the spinal dorsal horn of anesthetized rats were performed to measure spontaneous and evoked neuronal firing.
PF-06456384: Formalin Test
While specific details of the study reporting no significant effect of PF-06456384 are not available, a general protocol for the formalin test in mice is as follows:
Animal Model:
-
Male C57BL/6 mice are commonly used.
Procedure:
-
Animals are habituated to the testing environment.
-
A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of a hind paw.
-
Immediately after injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-40 minutes post-injection).
Drug Administration:
-
The test compound (in this case, PF-06456384) would be administered prior to the formalin injection, with the route and timing dependent on the pharmacokinetic properties of the compound.
Figure 2: A generalized workflow for preclinical efficacy testing in pain models.
Summary and Conclusion
This comparative guide highlights the distinct profiles of PF-06456384 and A-803467. A-803467, a selective NaV1.8 blocker, demonstrates robust efficacy in preclinical models of neuropathic and inflammatory pain, suggesting that targeting NaV1.8 is a viable strategy for pain relief in these chronic conditions. Its lack of efficacy in acute pain models further refines its potential therapeutic window.
In contrast, the highly potent and selective NaV1.7 inhibitor, PF-06456384, has not demonstrated significant analgesic effects in the limited publicly available in vivo studies. This discrepancy between in vitro potency and in vivo efficacy underscores the complexities of drug development, where factors such as pharmacokinetics and target engagement in a physiological setting are critical.
For researchers in the field, the data on A-803467 provides a strong rationale for the continued exploration of NaV1.8 inhibitors. The case of PF-06456384, however, serves as a crucial reminder of the challenges in translating high in vitro potency to clinical efficacy and highlights the need for a deeper understanding of the factors that govern in vivo target engagement for NaV1.7 inhibitors. Future research should aim to elucidate the reasons for the preclinical failures of some NaV1.7 inhibitors to fully realize the therapeutic potential of this genetically validated pain target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the quest for a highly selective NaV1.7 inhibitor for the treatment of pain is a paramount challenge. The voltage-gated sodium channel NaV1.7 has been genetically validated as a critical mediator of pain signaling. However, achieving selectivity over other sodium channel subtypes, which are vital for physiological functions in the central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6), skeletal muscle (NaV1.4), and the heart (NaV1.5), is crucial to avoid dose-limiting side effects. This guide provides a detailed comparison of the selectivity profile of PF-06456384 trihydrochloride against other notable NaV1.7 inhibitors, supported by experimental data and protocols.
Unveiling the Selectivity Landscape: A Quantitative Comparison
The inhibitory potency (IC50) of a compound against various sodium channel subtypes is a key determinant of its therapeutic window. The following table summarizes the reported IC50 values for PF-06456384 and other prominent NaV1.7 inhibitors, offering a clear comparative view of their selectivity profiles. Lower IC50 values indicate higher potency.
| Compound | hNaV1.7 IC50 (nM) | hNaV1.1 IC50 (nM) | hNaV1.2 IC50 (nM) | hNaV1.3 IC50 (nM) | hNaV1.4 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.6 IC50 (nM) | hNaV1.8 IC50 (nM) | Selectivity over hNaV1.5 |
| This compound | 0.01[1][2][3] | 314[2] | 3[2] | 6440[2] | 1450[2] | 2590[2] | 5.8[2] | 26000[2] | >250,000-fold |
| PF-05089771 | 11[4][5] | 850[5] | 110[5] | 11000[5] | 10000[5] | 25000[5] | 160[5] | >10000[6] | ~2273-fold[2] |
| GDC-0276 | 0.4 | >21-fold selective | >21-fold selective | - | ~21-fold selective | >21-fold selective | ~1200-fold selective | - | >21-fold |
| GDC-0310 | 0.6[7] | >63-fold selective | >63-fold selective | - | ~6-fold selective | >63-fold selective | ~330-fold selective | - | >63-fold[7] |
| JNJ-63955918 | ~10[7] | >100-fold selective | >100-fold selective | - | >100-fold selective | >100-fold selective | >100-fold selective | - | >100-fold[7] |
Note: IC50 values can vary depending on the experimental conditions and assay platform used. The data presented here is a compilation from various sources for comparative purposes.
As the data illustrates, PF-06456384 exhibits exceptional potency for hNaV1.7 with an IC50 in the picomolar range.[1][3] More strikingly, it demonstrates a remarkable selectivity profile, particularly against the cardiac sodium channel hNaV1.5, with a selectivity ratio exceeding 250,000-fold. This high degree of selectivity is a critical attribute for minimizing the risk of cardiovascular side effects. While other inhibitors like PF-05089771 and JNJ-63955918 also show good selectivity, the quantitative data available for PF-06456384 suggests a potentially wider therapeutic window.
The Science Behind the Numbers: Experimental Protocols
The determination of NaV channel inhibitor selectivity relies on precise electrophysiological techniques. The most common methods are manual and automated patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology (Manual)
This "gold standard" technique allows for the detailed characterization of ion channel function and pharmacology.
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the specific human NaV channel subtype of interest (e.g., hNaV1.1, hNaV1.2, etc.).
-
Cells are cultured on glass coverslips and grown to an appropriate confluency for recording.
2. Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution containing physiological ion concentrations.
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.
3. Gigaohm Seal Formation and Whole-Cell Configuration:
-
The micropipette is carefully maneuvered to touch the surface of a single cell.
-
Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).
4. Voltage-Clamp Recording and Data Acquisition:
-
The membrane potential of the cell is clamped at a specific holding potential (e.g., -120 mV) using a patch-clamp amplifier.
-
Voltage steps are applied to elicit NaV channel currents. The specific voltage protocols are designed to assess the compound's effect on the channel in different states (resting, open, inactivated).
-
The resulting ionic currents are recorded and digitized for analysis.
5. Compound Application and IC50 Determination:
-
A baseline recording of the NaV current is established.
-
The test compound (e.g., PF-06456384) is then perfused into the recording chamber at increasing concentrations.
-
The peak inward Na+ current is measured at each concentration.
-
The percentage of current inhibition is plotted against the compound concentration, and the data is fitted with a Hill equation to determine the IC50 value.
Automated Patch-Clamp Electrophysiology
To increase throughput for screening and selectivity profiling, automated patch-clamp systems are widely used. These systems utilize planar patch-clamp technology.
1. Cell Suspension:
-
Cells expressing the target NaV channel are harvested and prepared as a single-cell suspension.
2. Planar Patch-Clamp Chip:
-
The core of the system is a disposable chip with multiple recording wells. Each well contains a microscopic aperture in a planar substrate.
3. Automated Cell Positioning and Sealing:
-
The cell suspension is automatically pipetted onto the chip.
-
A combination of suction and positive pressure is used to capture a single cell over the aperture and form a gigaohm seal.
4. Whole-Cell Access and Recording:
-
A brief electrical or chemical pulse is applied to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-clamp protocols and data acquisition are performed automatically by the system's software.
5. Compound Addition and Analysis:
-
Compounds are added to the recording wells from a compound library plate.
-
The system records the NaV currents before and after compound addition across multiple cells and concentrations simultaneously.
-
IC50 values are calculated automatically by the analysis software.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the selectivity profile of a NaV1.7 inhibitor using patch-clamp electrophysiology.
Caption: Experimental workflow for NaV inhibitor selectivity profiling.
Signaling Pathway Context
NaV1.7 channels are voltage-gated ion channels that play a crucial role in the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. The signaling pathway is relatively direct:
Caption: NaV1.7 signaling pathway in nociception.
References
- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Application of High-Throughput Automated Patch-Clamp Electrophysiology to Study Voltage-Gated Ion Channel Function in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06456384 Trihydrochloride in Preclinical Pain Models: Efficacy in Chronic vs. Acute Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of PF-06456384 trihydrochloride, a potent and selective NaV1.7 inhibitor, in models of acute and chronic pain. The objective is to present available data on its performance relative to other NaV channel modulators, offering insights for further research and development in the field of analgesics.
Introduction to PF-06456384 and the Role of NaV1.7 in Pain
Voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain signaling pathways. Genetic studies in humans have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, while gain-of-function mutations are associated with severe pain disorders. This has spurred the development of selective NaV1.7 inhibitors as a promising new class of non-opioid analgesics.
PF-06456384 is a highly potent and selective inhibitor of NaV1.7, developed by Pfizer.[1] Its mechanism of action involves blocking the flow of sodium ions through the NaV1.7 channel, which is crucial for the initiation and propagation of action potentials in nociceptive neurons. By inhibiting this channel, PF-06456384 aims to dampen the transmission of pain signals from the periphery to the central nervous system.
Comparative Efficacy in Preclinical Pain Models
A comprehensive review of the available literature was conducted to gather preclinical efficacy data for PF-06456384 and relevant comparators in established rodent models of acute and chronic pain. The primary models discussed are the formalin test for acute inflammatory pain and the Chronic Constriction Injury (CCI) model for neuropathic (chronic) pain.
It is important to note that while PF-06456384 has been described as a potent and selective NaV1.7 inhibitor with in vivo preclinical efficacy data, specific quantitative results from the primary publication by Storer et al. (2017) are not publicly available in detail.[1] The following tables and discussion are based on available information and comparisons with other well-characterized NaV inhibitors.
Data Presentation
Table 1: Efficacy of NaV Inhibitors in the Formalin Test (Acute Inflammatory Pain Model)
| Compound | Target | Animal Model | Phase 1 (Neurogenic Pain) | Phase 2 (Inflammatory Pain) | Reference |
| PF-06456384 | NaV1.7 | Rodent | Data not publicly available | Data not publicly available | [1] |
| PF-05089771 | NaV1.7 | Rodent | Reported efficacy | Reported efficacy | [2] |
| VX-548 | NaV1.8 | Rodent | Data not publicly available | Data not publicly available | [3] |
Table 2: Efficacy of NaV Inhibitors in the Chronic Constriction Injury (CCI) Model (Neuropathic Pain Model)
| Compound | Target | Animal Model | Endpoint | Efficacy | Reference |
| PF-06456384 | NaV1.7 | Rodent | Mechanical Allodynia | Data not publicly available | [1] |
| PF-05089771 | NaV1.7 | Mouse | Mechanical Allodynia | Showed anti-allodynic effects | [4] |
| Compound 194 (CRMP2-Ubc9 inhibitor affecting NaV1.7) | NaV1.7 (indirect) | Rat | Mechanical Allodynia | Reversed mechanical allodynia | [5] |
Discussion of Efficacy Data:
While specific data points for PF-06456384 are lacking in the public domain, the general consensus from review articles is that potent and selective NaV1.7 inhibitors, as a class, have shown encouraging results in various preclinical pain models.[2][3] For instance, the related NaV1.7 inhibitor PF-05089771 has demonstrated efficacy in rodent models of both inflammatory and neuropathic pain.[2][4]
However, a significant challenge for many NaV1.7 inhibitors, including potentially PF-06456384, has been translating this preclinical efficacy into clinical success.[2][3] This discrepancy has been attributed to factors such as high plasma protein binding leading to low free concentrations of the drug at the target site.[3]
In contrast to NaV1.7 inhibitors, the NaV1.8 inhibitor VX-548 has shown promising results in clinical trials for acute pain, suggesting that targeting different sodium channel subtypes may offer alternative therapeutic strategies.[6][7][8][9][10][11][12]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the formalin and CCI tests, as specific details for the PF-06456384 studies are not available.
Formalin Test Protocol (Acute Inflammatory Pain)
The formalin test is a widely used model of tonic, localized inflammatory pain. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nocifensive behaviors (licking, biting, and flinching of the injected paw).
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: The test compound (e.g., PF-06456384) or vehicle is administered at a predetermined time before formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: A 5% formalin solution (typically 50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the animal's behavior is observed and recorded for a set period, typically 60 minutes. The total time spent licking, biting, or flinching the injected paw is quantified.
-
Data Analysis: The observation period is divided into two phases: Phase 1 (early phase, 0-5 minutes), representing direct activation of nociceptors, and Phase 2 (late phase, 15-60 minutes), reflecting inflammatory pain and central sensitization. The data are analyzed to determine the effect of the test compound on the nocifensive behaviors in each phase compared to the vehicle control group.
Chronic Constriction Injury (CCI) Protocol (Neuropathic Pain)
The CCI model is a widely used animal model of peripheral neuropathic pain that mimics some of the sensory abnormalities observed in humans, such as mechanical allodynia (pain in response to a normally non-painful stimulus).
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve on one side is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
The incision is then closed in layers.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Behavioral Testing (Mechanical Allodynia):
-
Testing is typically performed before surgery (baseline) and at multiple time points after surgery (e.g., days 7, 14, 21).
-
Animals are placed in a testing chamber with a wire mesh floor.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold (the filament stiffness at which the animal withdraws its paw) is determined. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
-
Drug Administration and Analysis: The test compound is administered, and its effect on the paw withdrawal threshold is measured at various time points after administration and compared to a vehicle control group.
Visualizations
Signaling Pathway of NaV1.7 in Nociception
Caption: Role of NaV1.7 in pain signal transmission.
Experimental Workflow for Preclinical Pain Models
Caption: A generalized workflow for preclinical pain studies.
Conclusion
This compound represents a potent and selective tool for investigating the role of NaV1.7 in pain. While detailed public data on its in vivo efficacy in direct comparison to other agents in both acute and chronic pain models is limited, the broader landscape of NaV1.7 inhibitor research suggests potential efficacy in preclinical settings. The well-documented challenges in translating these findings to the clinic highlight the need for careful consideration of pharmacokinetic and pharmacodynamic properties in future drug development. Further publication of detailed preclinical data for compounds like PF-06456384 would be highly valuable to the research community to better understand the therapeutic potential and liabilities of targeting the NaV1.7 channel for the treatment of pain.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAINWeek 2022 [eventscribe.net]
- 8. Vertex Achieves Success in Phase III Trials for Pain Drug, Eyes NDA Submission [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 12. hcplive.com [hcplive.com]
PF-06456384: A Comparative Analysis of Cross-reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective NaV1.7 inhibitor, PF-06456384, and its cross-reactivity with other related ion channels. The information is compiled from publicly available research, presenting quantitative data, experimental methodologies, and visual representations of the key concepts to facilitate an objective evaluation of the compound's performance.
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with a reported IC50 of 0.01 nM.[1][2] Its high degree of selectivity is a critical attribute for a therapeutic candidate, as off-target effects on other sodium channel isoforms can lead to undesirable side effects. This guide delves into the specifics of its selectivity profile.
Quantitative Analysis of Cross-reactivity
The selectivity of PF-06456384 has been evaluated against a panel of other human voltage-gated sodium channel isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-06456384 for various NaV channels, demonstrating its potent and selective inhibition of NaV1.7. The data indicates a selectivity of over 300-fold for NaV1.7 compared to other tested human NaV channels.[3]
| Ion Channel Subtype | IC50 (nM) | Selectivity Fold (vs. hNaV1.7) |
| Human NaV1.7 | 0.01 | - |
| Human NaV1.2 | 3 | >300 |
| Human NaV1.6 | 5.8 | >580 |
| Human NaV1.1 | 314 | >31,400 |
| Human NaV1.4 | 1450 | >145,000 |
| Human NaV1.5 | 2590 | >259,000 |
| Human NaV1.3 | 6440 | >644,000 |
| Human NaV1.8 | 26000 | >2,600,000 |
| Mouse NaV1.7 | <0.1 | - |
| Rat NaV1.7 | 75 | - |
Note: The IC50 for human NaV1.7 was determined by conventional patch clamp, while a value of 0.58 nM was obtained using PatchExpress electrophysiology. The IC50 values for other human NaV channels were also determined by conventional patch clamp electrophysiology.[3]
Experimental Protocols
The evaluation of PF-06456384's cross-reactivity against various ion channels was primarily conducted using electrophysiological techniques, specifically conventional whole-cell patch-clamp and automated patch-clamp (PatchExpress) methods. These techniques are the gold standard for characterizing the effects of compounds on ion channel function.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through the channels in the membrane of a single cell.
Objective: To determine the concentration-dependent inhibitory effect of PF-06456384 on specific voltage-gated sodium channel subtypes.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the specific human NaV channel subtype of interest are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -120 mV) using a patch-clamp amplifier.
-
Current Elicitation: Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium currents are recorded.
-
Compound Application: PF-06456384 is applied at various concentrations to the extracellular solution perfusing the cell.
-
Data Analysis: The peak sodium current amplitude is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.
Figure 1. Workflow for determining ion channel cross-reactivity using whole-cell patch-clamp electrophysiology.
Signaling Pathway Context
PF-06456384 exerts its effect by directly blocking the NaV1.7 ion channel, which is a key component in the pain signaling pathway. Understanding this context is crucial for appreciating the significance of its selectivity.
Voltage-gated sodium channels, particularly NaV1.7, are critical for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. In response to a noxious stimulus, these channels open, leading to an influx of sodium ions and the depolarization of the neuronal membrane. This depolarization, if it reaches a threshold, triggers an action potential that travels along the neuron to the central nervous system, where it is perceived as pain.
By selectively blocking NaV1.7 channels, PF-06456384 is designed to dampen the excitability of these specific neurons, thereby reducing the transmission of pain signals without affecting other essential physiological processes that rely on different NaV channel subtypes, such as cardiac function (primarily NaV1.5) or skeletal muscle contraction (NaV1.4).
Figure 2. Simplified diagram of the role of NaV1.7 in the pain signaling pathway and the mechanism of action of PF-06456384.
Conclusion
The available data strongly supports the characterization of PF-06456384 as a highly potent and selective inhibitor of the NaV1.7 ion channel. Its impressive selectivity profile against other human NaV channel isoforms, as determined by rigorous electrophysiological methods, underscores its potential as a targeted therapeutic agent for the treatment of pain. The detailed experimental protocols outlined in this guide provide a basis for the replication and further investigation of its pharmacological properties. For researchers in the field of pain and ion channel drug discovery, PF-06456384 serves as a valuable chemical probe to explore the role of NaV1.7 in various physiological and pathological states.
References
A detailed analysis for researchers and drug development professionals of two distinct sodium channel blockers targeting the pain-associated NaV1.7 channel.
This guide provides a comprehensive comparison of the highly selective, novel compound PF-06456384 and the classical local anesthetic tetracaine (B1683103) in their interaction with the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics. The following sections detail their quantitative performance, the experimental methodologies used for their characterization, and visual representations of their distinct mechanisms of action.
Quantitative Data Summary
The inhibitory activities of PF-06456384 and tetracaine on the human NaV1.7 channel are summarized below. It is important to note that the data for each compound have been compiled from different studies, and direct comparison should be made with consideration of the varying experimental conditions.
| Parameter | PF-06456384 | Tetracaine |
| IC50 | 0.01 nM[1] | Resting/Open State: ~3.6 µM |
| Inactivated State: ~2.0 µM | ||
| Mechanism of Action | Voltage-Sensing Domain 4 (VSD4) Modulator | Pore Blocker |
| State Dependence | Preferential binding to the activated state of VSD4 | Preferential binding to the inactivated state of the channel pore |
| Selectivity | Highly selective for NaV1.7 over other NaV subtypes[2] | Non-selective, blocks various NaV subtypes |
| On-rate/Off-rate | Data not publicly available | Data not publicly available in a directly comparable format |
| Use-Dependence | Expected to be present due to state-dependent binding, but specific quantitative data is not available | Demonstrates clear use-dependent block |
Experimental Protocols
The characterization of NaV1.7 inhibitors requires precise electrophysiological techniques. Below are detailed protocols for assessing the inhibitory properties of both a VSD4 modulator like PF-06456384 and a pore blocker like tetracaine.
Whole-Cell Patch-Clamp Electrophysiology
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel.
General Conditions:
-
Recording Technique: Whole-cell patch-clamp.
-
Amplifier and Digitizer: Standard equipment (e.g., Axopatch 200B, Digidata 1440A).
-
Temperature: Room temperature (approximately 22°C).
-
Data Acquisition and Analysis: pCLAMP software or similar.
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
Protocol for Assessing State-Dependent Inhibition by Tetracaine (Pore Blocker)
This protocol is designed to measure the affinity of the compound for the resting/open and inactivated states of the NaV1.7 channel.
-
Resting/Open State IC50 Determination:
-
Hold the cell membrane at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to open the channels.
-
Apply increasing concentrations of tetracaine and measure the peak inward current at each concentration.
-
Construct a concentration-response curve to determine the IC50 for the resting/open state.
-
-
Inactivated State IC50 Determination:
-
Hold the cell membrane at a depolarized potential of -70 mV to induce inactivation in a significant portion of the channels.
-
Apply a test pulse (e.g., to 0 mV for 20 ms) to measure the current from the remaining available channels.
-
Apply increasing concentrations of tetracaine and measure the peak inward current.
-
Construct a concentration-response curve to determine the IC50 for the inactivated state.
-
Protocol for Assessing State-Dependent Inhibition by PF-06456384 (VSD4 Modulator)
As PF-06456384 preferentially binds to the activated state of the VSD4, the protocol is designed to assess inhibition when the VSD4 is in this conformation.
-
VSD4 Activated State IC50 Determination:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV).
-
Apply a depolarizing prepulse to a potential that activates VSD4 but may not fully open the channel pore (e.g., -70 mV to -50 mV) for a sufficient duration to allow for drug binding.
-
Following the prepulse, apply a strong depolarizing test pulse (e.g., to 0 mV) to elicit the peak sodium current.
-
Apply increasing concentrations of PF-06456384 and measure the peak current during the test pulse.
-
Construct a concentration-response curve to determine the IC50.
-
Protocol for Assessing Use-Dependent Inhibition
This protocol assesses the cumulative block of the channel with repeated stimulation, a characteristic of many state-dependent inhibitors.
-
Tonic and Phasic Block Measurement:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a low frequency (e.g., 0.1 Hz) to measure the tonic block.
-
Increase the frequency of the pulse train (e.g., to 10 Hz) to measure the use-dependent (phasic) block.
-
The percentage of block is calculated by comparing the peak current of the first pulse to the subsequent pulses in the train in the presence of the compound.
-
Visualizations
The following diagrams illustrate the distinct mechanisms of action of PF-06456384 and tetracaine, as well as a generalized workflow for their electrophysiological assessment.
Caption: A generalized workflow for assessing NaV1.7 inhibitors.
Caption: Distinct mechanisms of NaV1.7 inhibition.
References
Evaluating PF-06456384: A Comparative Analysis in Spared Nerve Injury and Formalin Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the evaluation of PF-06456384, a potent and highly selective Nav1.7 inhibitor, in two distinct preclinical pain models: the spared nerve injury (SNI) model of neuropathic pain and the formalin model of inflammatory and tonic pain. While specific quantitative efficacy data for PF-06456384 in these models is not publicly available, this guide outlines the experimental protocols and the expected outcomes based on its mechanism of action, alongside reported qualitative findings.
Introduction to PF-06456384
PF-06456384 is a small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain. PF-06456384 was designed as a potent and selective tool compound for intravenous administration to probe the role of Nav1.7 in various pain states.[2][3]
Experimental Workflows
The evaluation of a compound like PF-06456384 in these two distinct pain models follows a structured workflow designed to assess its analgesic potential in both neuropathic and inflammatory/tonic pain states.
Caption: Experimental workflow for evaluating PF-06456384.
Nav1.7 Signaling Pathway in Pain Transmission
Nav1.7 channels are crucial for the generation and propagation of action potentials in nociceptive neurons. By blocking these channels, PF-06456384 is expected to reduce the transmission of pain signals from the periphery to the central nervous system.
Caption: Role of Nav1.7 in pain signal transmission.
Experimental Protocols
Spared Nerve Injury (SNI) Model
The SNI model is a widely used model of peripheral neuropathic pain that involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The left sciatic nerve is exposed at the level of its trifurcation into the sural, common peroneal, and tibial nerves.
-
The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump.
-
The sural nerve is left untouched.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia is assessed using von Frey filaments.
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing bending force are applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
The paw withdrawal threshold is determined using the up-down method.
Drug Administration:
-
PF-06456384 would be administered intravenously at various doses.
-
A vehicle control group is included.
-
Behavioral testing is performed at specific time points after drug administration.
Formalin Pain Model
The formalin test is a model of tonic chemical pain that produces a biphasic nocifensive response. The early phase (Phase 1) is due to direct activation of nociceptors, while the late phase (Phase 2) involves inflammatory processes and central sensitization.
Animals: Adult male Swiss Webster or C57BL/6 mice are frequently used.
Procedure:
-
Animals are placed in individual observation chambers and allowed to acclimate for at least 30 minutes.
-
PF-06456384 or vehicle is administered, typically 15-30 minutes before the formalin injection.
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
Immediately after injection, the amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
Data Analysis:
-
The total time spent in nocifensive behaviors is quantified for Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-40 minutes post-injection).
-
The effect of PF-06456384 is determined by comparing the response of treated animals to that of the vehicle control group for each phase.
Performance Comparison: Spared Nerve Injury vs. Formalin Model
While specific quantitative data for PF-06456384 is unavailable, a qualitative comparison can be made based on its mechanism of action and findings for other Nav1.7 inhibitors.
Spared Nerve Injury (SNI) Model:
-
Expected Outcome: As a Nav1.7 inhibitor, PF-06456384 would be expected to be effective in reversing the mechanical allodynia characteristic of the SNI model. Neuropathic pain is often associated with hyperexcitability of sensory neurons, a process in which Nav1.7 plays a key role.
-
Rationale: By blocking Nav1.7 channels on the intact sural nerve fibers, PF-06456384 should reduce the generation and propagation of ectopic action potentials that contribute to the lowered pain threshold.
Formalin Pain Model:
-
Reported Outcome: It has been reported in the scientific literature that PF-06456384 "exerted no significant analgesic effects in the mouse formalin test".
-
Rationale for Expected vs. Reported Outcome:
-
Phase 1 (Neurogenic Pain): This phase is driven by the direct activation of nociceptors by formalin. While Nav1.7 is involved in action potential transmission, other channels and receptors (like TRPA1) are the primary sensors of formalin. The lack of effect of PF-06456384 might suggest that blocking Nav1.7 alone is not sufficient to prevent the initial barrage of nociceptive signals initiated by potent TRPA1 activation.
-
Phase 2 (Inflammatory Pain): This phase involves a significant inflammatory component and central sensitization. While Nav1.7 contributes to the ongoing neuronal firing that drives central sensitization, the complex interplay of inflammatory mediators (prostaglandins, cytokines) and changes in central processing may render Nav1.7 inhibition alone insufficient to produce a significant analgesic effect in this model. The lack of efficacy of PF-06456384 in this phase could also be attributed to these multifactorial pain mechanisms.
-
Quantitative Data Summary
As previously stated, specific quantitative data from preclinical studies of PF-06456384 in these models are not publicly available. The following tables are provided as a template to illustrate how such data would be presented.
Table 1: Effect of PF-06456384 on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (mg/kg, i.v.) | Paw Withdrawal Threshold (g) at 1h post-dose (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle | - | Data Not Available | 0% |
| PF-06456384 | X | Data Not Available | Data Not Available |
| PF-06456384 | Y | Data Not Available | Data Not Available |
| PF-06456384 | Z | Data Not Available | Data Not Available |
Table 2: Effect of PF-06456384 on Nocifensive Behaviors in the Formalin Pain Model
| Treatment Group | Dose (mg/kg, i.v.) | Phase 1 Licking Time (s) (Mean ± SEM) | % Inhibition | Phase 2 Licking Time (s) (Mean ± SEM) | % Inhibition |
| Vehicle | - | Data Not Available | 0% | Data Not Available | 0% |
| PF-06456384 | X | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PF-06456384 | Y | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PF-06456384 | Z | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conclusion
PF-06456384, as a selective Nav1.7 inhibitor, represents a valuable pharmacological tool to investigate the role of this channel in different pain modalities. Based on its mechanism of action, it is hypothesized to be more effective in a neuropathic pain model like the SNI, where neuronal hyperexcitability is a key driver, compared to the formalin model, which involves a complex interplay of direct nociceptor activation and inflammation. The reported lack of efficacy in the formalin test underscores the complexity of pain signaling and suggests that targeting Nav1.7 alone may not be sufficient to produce broad-spectrum analgesia, particularly in pain states with a strong inflammatory component. Further research with publicly available quantitative data would be necessary to fully elucidate the comparative efficacy of PF-06456384 in these and other pain models.
References
Nav1.7 Inhibition by PF-06456384: A Targeted Approach for Chemotherapy-Induced Neuropathic Pain
A deep dive into the efficacy and mechanistic rationale of PF-06456384 in preclinical models of chemotherapy-induced neuropathic pain (CINP), benchmarked against established and emerging therapeutic alternatives.
Chemotherapy-induced neuropathic pain is a debilitating side effect of many cancer treatments, often leading to dose reduction or cessation of therapy.[1][2][3] The complex pathophysiology of CINP, involving axonal degeneration, mitochondrial dysfunction, and neuroinflammation, has made the development of effective analgesics challenging.[1][4][5] PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, represents a targeted therapeutic strategy for pain management.[1][6][7] This guide provides a comparative analysis of PF-06456384's potential efficacy in CINP models, contextualized with alternative treatments and supported by detailed experimental methodologies.
Mechanism of Action: Targeting the Pain Pathway at its Source
PF-06456384 exerts its analgesic potential by selectively inhibiting the Nav1.7 sodium channel, a genetically validated target for pain.[4] Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of pain signals. By blocking this channel, PF-06456384 can theoretically prevent the transmission of nociceptive information to the central nervous system, thereby alleviating pain.
Comparative Efficacy in Preclinical Models
While specific data for PF-06456384 in CINP models is not publicly available, its high potency as a Nav1.7 inhibitor allows for a comparative assessment against other Nav1.7 modulators and standard-of-care treatments evaluated in similar preclinical settings. It is important to note that while being a potent Nav1.7 inhibitor, PF-06456384 showed a lack of efficacy in a mouse formalin pain model and its development was not pursued further. One potential reason for the limited in vivo efficacy of some Nav1.7 inhibitors is their high plasma protein binding, which can result in low concentrations of the drug at the target site.[2]
| Compound/Treatment | Target/Mechanism | Animal Model | Efficacy in CINP Models |
| PF-06456384 | Nav1.7 Inhibitor | Data not available | Data not available |
| Other Nav1.7 Inhibitors | Nav1.7 Inhibition | Rodent (Paclitaxel, Oxaliplatin models) | Variable; some show modest effects |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Rodent (Paclitaxel, Oxaliplatin models) | Reverses mechanical allodynia |
| Gabapentin | Voltage-gated calcium channel α2δ subunit ligand | Rodent (Paclitaxel, Oxaliplatin models) | Mixed results; often modest efficacy |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Rodent (Paclitaxel, Oxaliplatin models) | Can reduce neuropathic pain behaviors |
Experimental Protocols
To evaluate the efficacy of novel compounds like PF-06456384 in chemotherapy-induced neuropathic pain, standardized preclinical models are employed. A common and well-validated model is the paclitaxel-induced neuropathic pain model in rodents.
Paclitaxel-Induced Neuropathic Pain Model
Objective: To induce a peripheral neuropathy that mimics the symptoms observed in patients undergoing taxane-based chemotherapy.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Neuropathy: Paclitaxel is dissolved in a vehicle (e.g., a mixture of Cremophor EL and ethanol, then diluted in saline) and administered via intraperitoneal (i.p.) injections. A typical dosing regimen is four alternating-day injections at a dose of 2 mg/kg.
-
Behavioral Testing: Nociceptive thresholds are measured before the first paclitaxel injection (baseline) and at multiple time points after the final injection.
-
Mechanical Allodynia: Assessed using von Frey filaments. A series of calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A significant decrease in the threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: Evaluated using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shortened latency suggests thermal hyperalgesia.
-
-
Drug Administration: Test compounds (e.g., PF-06456384) or vehicle are administered at various time points after the establishment of neuropathy. Behavioral testing is then repeated to assess the analgesic effect of the treatment.
Conclusion
PF-06456384, with its high selectivity for Nav1.7, represents a rational, mechanism-based approach for the treatment of chemotherapy-induced neuropathic pain. While the lack of specific preclinical data for this compound in CINP models and its reported lack of efficacy in other pain models warrant caution, the genetic validation of Nav1.7 as a pain target suggests that selective inhibitors remain a promising avenue for research. Further investigation of Nav1.7 inhibitors with favorable pharmacokinetic profiles in well-characterized CINP models is necessary to determine the full therapeutic potential of this drug class. The comparison with existing treatments highlights the significant unmet need for more effective and targeted therapies for this debilitating condition.
References
- 1. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Comparative Analysis of PF-06456384 and CNV1014802 (Raxatrigine): A Guide for Researchers
A detailed examination of two distinct voltage-gated sodium channel modulators for pain research.
This guide provides a comprehensive comparative analysis of two investigational drugs, PF-06456384 and CNV1014802 (raxatrigine), both of which target voltage-gated sodium channels (NaV) for the potential treatment of pain. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms of action, preclinical data, and relevant experimental protocols.
Introduction and Overview
Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the generation and propagation of action potentials in nociceptive neurons.[1] Genetic studies in humans have validated NaV1.7 as a key target for analgesic drug development, as loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) lead to a congenital inability to experience pain.[1][2] Both PF-06456384 and CNV1014802 were developed with the aim of modulating NaV channel activity to achieve pain relief, yet they exhibit distinct pharmacological profiles.
PF-06456384 is a highly potent and selective inhibitor of the NaV1.7 channel, designed specifically for intravenous administration.[3][4] In contrast, CNV1014802, also known as raxatrigine (B1684372), has a more complex history, having been characterized as a central NaV1.3 blocker, a selective peripheral NaV1.7 blocker, and most recently, as a non-selective, state-dependent voltage-gated sodium channel blocker.[5] Raxatrigine has been investigated in clinical trials for various neuropathic pain conditions, including trigeminal neuralgia and lumbosacral radiculopathy.[5]
Mechanism of Action
PF-06456384: This compound is a potent and highly selective antagonist of the NaV1.7 channel.[3][4] Its mechanism relies on the direct blockade of the channel pore, thereby preventing the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the subsequent transmission of pain signals. The high selectivity for NaV1.7 is intended to minimize off-target effects associated with the blockade of other NaV subtypes, such as those found in the central nervous system and cardiac tissue.[1] The proposed binding site for PF-06456384 is within the pore of the NaV1.7 channel.[3]
CNV1014802 (Raxatrigine): Raxatrigine acts as a broad-spectrum, state-dependent sodium channel blocker.[5] This means it preferentially binds to and inhibits sodium channels that are in the open or inactivated states, which are more prevalent in rapidly firing neurons, such as those involved in pathological pain states. While it was initially explored for its selectivity towards NaV1.7, more recent evidence indicates that it inhibits multiple NaV subtypes with similar potency.[5][6] This broader spectrum of activity may contribute to its analgesic effects but also carries a potential for a different side-effect profile compared to highly selective inhibitors.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of PF-06456384 and CNV1014802 against various voltage-gated sodium channel subtypes. Data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Target | PF-06456384 IC50 (nM) | CNV1014802 (Raxatrigine) IC50 (µM) (Use-Dependent) |
| NaV1.7 | 0.01[7][8] | 1.76 |
| NaV1.1 | >300-fold selectivity over other NaV subtypes[3] | 5.12 |
| NaV1.2 | >300-fold selectivity over other NaV subtypes[3] | 4.89 |
| NaV1.3 | >300-fold selectivity over other NaV subtypes[3] | 4.35 |
| NaV1.4 | >300-fold selectivity over other NaV subtypes[3] | 4.68 |
| NaV1.5 | >300-fold selectivity over other NaV subtypes[3] | 3.98 |
| NaV1.6 | >300-fold selectivity over other NaV subtypes[3] | 4.78 |
| NaV1.8 | >300-fold selectivity over other NaV subtypes[3] | 2.95 |
Preclinical Efficacy in Animal Models of Pain
The analgesic effects of both compounds have been evaluated in various preclinical models of pain.
PF-06456384: Despite its high in vitro potency, PF-06456384 showed a lack of significant analgesic effect in the mouse formalin test.[9] This has been partly attributed to its high plasma protein binding, which may limit the concentration of the free drug at the target site.[10]
CNV1014802 (Raxatrigine): Raxatrigine has demonstrated efficacy in rodent models of both inflammatory and neuropathic pain. In a model of complete Freund's adjuvant (CFA)-induced inflammatory pain in rats, oral administration of raxatrigine produced a dose-related reversal of hypersensitivity.[11] In the chronic constriction injury (CCI) model of neuropathic pain in rats, raxatrigine has also been shown to attenuate mechanical allodynia and thermal hyperalgesia.[12]
| Animal Model | Compound | Species | Key Findings |
| Formalin Test | PF-06456384 | Mouse | No significant analgesic effect observed.[9] |
| CFA-Induced Inflammatory Pain | CNV1014802 (Raxatrigine) | Rat | Dose-related reversal of pain hypersensitivity.[11] |
| Chronic Constriction Injury (CCI) | CNV1014802 (Raxatrigine) | Rat | Attenuation of mechanical allodynia and thermal hyperalgesia.[12] |
Pharmacokinetic Properties
A brief overview of the preclinical pharmacokinetic parameters for both compounds is provided below.
| Parameter | PF-06456384 (Rat) | CNV1014802 (Raxatrigine) (Rat) |
| Administration Route | Intravenous[4] | Oral, Intravenous[13] |
| Clearance | Moderate[13] | Moderate (46% of liver blood flow)[13] |
| Volume of Distribution (Vss) | - | In excess of total body water[13] |
| Elimination | - | Primarily via urine (58.1%) and feces (35.9%)[11] |
Experimental Protocols
In Vitro Electrophysiology Assay (Whole-Cell Patch Clamp)
Objective: To determine the potency and selectivity of compounds on various NaV channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtype of interest (e.g., NaV1.7, NaV1.1, etc.) are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are employed. For tonic block, cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. To measure use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 10 Hz) is applied from a holding potential of -90 mV or -60mV.
-
Compound Application: A range of concentrations of the test compound (e.g., PF-06456384 or raxatrigine) is applied to the cells.
-
Data Analysis: The peak sodium current is measured before and after compound application. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a logistic equation.
Mouse Formalin Test
Objective: To assess the efficacy of a compound in a model of tonic, inflammatory pain.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Acclimation: Mice are allowed to acclimate to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before the experiment.
-
Compound Administration: The test compound (e.g., PF-06456384) or vehicle is administered intravenously or via the desired route at a predetermined time before formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the cumulative time the animal spends licking or biting the injected paw is recorded for a set period, typically divided into two phases: Phase 1 (0-5 minutes, representing direct nociceptor activation) and Phase 2 (15-40 minutes, representing inflammatory pain).
-
Data Analysis: The total licking/biting time in each phase is compared between the compound-treated and vehicle-treated groups.
Rat Chronic Constriction Injury (CCI) Model
Objective: To evaluate the efficacy of a compound in a model of neuropathic pain.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The muscle and skin are then closed.
-
Post-Operative Assessment: Animals are monitored for the development of neuropathic pain behaviors, which typically manifest within a few days and stabilize after about a week.
-
Compound Administration: The test compound (e.g., raxatrigine) or vehicle is administered at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: The paw withdrawal latency to a noxious thermal stimulus is measured using a radiant heat source (e.g., Hargreaves apparatus).
-
-
Data Analysis: The paw withdrawal thresholds and latencies are compared between the compound-treated and vehicle-treated groups at different time points after drug administration.
Visualizations
Caption: Signaling pathway of NaV1.7 in pain transmission and points of intervention for PF-06456384 and raxatrigine.
Caption: A generalized experimental workflow for the preclinical evaluation of novel analgesic compounds.
Conclusion
PF-06456384 and CNV1014802 (raxatrigine) represent two distinct approaches to modulating voltage-gated sodium channels for the treatment of pain. PF-06456384 exemplifies a target-specific strategy with its high potency and selectivity for NaV1.7, although its preclinical in vivo efficacy appears to be limited, potentially by pharmacokinetic factors such as high plasma protein binding. Raxatrigine, on the other hand, has evolved in its characterization to be a broad-spectrum, state-dependent NaV channel blocker. This non-selective profile may offer a different therapeutic window and has shown promise in preclinical models of both inflammatory and neuropathic pain, leading to its advancement into clinical trials.
For researchers in the field, the comparison of these two compounds highlights critical considerations in analgesic drug development, including the balance between target selectivity and broader spectrum activity, the importance of state-dependent inhibition, and the challenges of translating potent in vitro activity into in vivo efficacy. Further investigation into the detailed mechanisms and in vivo performance of these and similar compounds will be crucial for the development of novel and effective non-opioid pain therapeutics.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Vixotrigine - Wikipedia [en.wikipedia.org]
- 6. oatext.com [oatext.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 11. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PF-06456384 Trihydrochloride: A Procedural Guide for Laboratory Personnel
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. PF-06456384 trihydrochloride, a potent and selective NaV1.7 inhibitor, is one such compound for which specific, publicly available disposal information is limited. The Safety Data Sheet (SDS) for this compound often lacks detailed guidance on its disposal.[1] This guide provides essential, immediate safety and logistical information, offering a clear operational plan for the proper disposal of research chemicals like this compound, especially when a comprehensive SDS is not available.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures for Chemicals with Limited Data
In the absence of explicit disposal instructions for this compound, a conservative approach that treats the compound as potentially hazardous is the most prudent course of action.[2] The following procedural steps, summarized in the table below, outline the recommended course of action.
| Step | Action | Key Considerations |
| 1 | Consult Institutional EHS | Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.[3][4] They are knowledgeable about local, state, and federal regulations. |
| 2 | Treat as Hazardous Waste | In the absence of definitive data, assume the chemical is hazardous.[2][5] This ensures the highest level of safety and compliance. |
| 3 | Properly Label Waste Container | Use a designated hazardous waste tag or label.[6][7] Clearly write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[4] |
| 4 | Package Waste Securely | Collect the waste in a chemically compatible container with a secure, leak-proof lid.[5][6] For solid waste, a sealed bag within a rigid container is recommended.[8] |
| 5 | Segregate Chemical Waste | Store the waste container in a designated satellite accumulation area.[6] Ensure it is segregated from incompatible chemicals.[8] |
| 6 | Request Waste Pickup | Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS office.[4] |
Disposal Workflow for Research Chemicals with Incomplete SDS
The following diagram illustrates the decision-making process for the disposal of a research chemical when the Safety Data Sheet lacks specific disposal instructions.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
